Bismuth Subcitrate Potassium
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
bismuth;pentapotassium;2-oxidopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDTTXDPCSCLKY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+].[Bi+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BiK5O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026431 | |
| Record name | Bismuth subcitrate potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880149-29-1 | |
| Record name | Bismuth subcitrate potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880149291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth subcitrate potassium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bismuth subcitrate potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISMUTH SUBCITRATE POTASSIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQE6KE1T4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Deep Dive: The Molecular Mechanisms of Bismuth Subcitrate Potassium Against Bacterial Enzymes
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the multifaceted mechanisms by which bismuth subcitrate potassium exerts its antibacterial effects through the inhibition of key bacterial enzymes. This whitepaper synthesizes current research to provide a detailed understanding of the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate these pathways.
Bismuth compounds, a cornerstone in the treatment of Helicobacter pylori infections for decades, are gaining renewed interest for their potential to combat antibiotic resistance.[1] Their efficacy stems from a multi-pronged attack on bacterial physiology, with the inhibition of essential enzymes being a critical component.[2][3][4] This guide delves into the specific actions of bismuth on enzymes vital for bacterial survival and virulence.
Multi-Enzymatic Targeting: A Strategy Against Resistance
The antibacterial action of bismuth is not limited to a single target but involves the disruption of several metabolic and defensive pathways through enzyme inhibition.[5][6] This broad-spectrum activity is a key reason for the low incidence of bacterial resistance to bismuth compounds.[1][2] The primary enzymatic targets include:
-
Urease: Crucial for the survival of H. pylori in the acidic gastric environment, urease neutralizes stomach acid by hydrolyzing urea into ammonia and carbon dioxide.[7] Bismuth disrupts this process by interfering with the maturation of the urease enzyme. Specifically, bismuth ions bind to the metallochaperone UreG, preventing the proper insertion of nickel ions into the urease active site, a critical step for its activation.[7][8]
-
Metallo-β-lactamases (MBLs): These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems.[9][10] Bismuth compounds have been shown to be potent, irreversible inhibitors of various MBLs. The mechanism involves the displacement of one or two zinc ions from the enzyme's active site by a single bismuth ion (Bi³⁺), leading to the inactivation of the enzyme and the release of the zinc cofactors.[9] This action can restore the effectiveness of antibiotics like meropenem against MBL-producing bacteria.[9][11]
-
Other Key Enzymes: Bismuth has also been shown to inhibit a range of other bacterial enzymes essential for metabolism and virulence, including catalase, lipase, fumarase, proteases, glycosidases, and phospholipases.[5][12][13][14] This widespread enzymatic inhibition contributes to the overall bactericidal effect of bismuth.
Quantitative Analysis of Enzyme Inhibition
The inhibitory effects of bismuth compounds on bacterial enzymes have been quantified in several studies. The following tables summarize key findings, providing a comparative overview of the potency of different bismuth complexes.
Table 1: Inhibition of Jack Bean Urease by Bismuth Complexes
| Bismuth Complex | Inhibition Type | Kᵢ Value (mM) |
| Bi(EDTA) | Competitive | 1.74 ± 0.14 |
| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 |
| Ranitidine Bismuth Citrate (RBC) | Non-competitive | 1.17 ± 0.09 |
| Data sourced from Zhang et al.[15][16] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC₅₀ (µg/mL) |
| Bismuth Subcitrate | 8 |
| Colloidal Bismuth Subcitrate | ≤12.5 |
| Data sourced from Selleckchem and Wagstaff et al.[17][18] |
Visualizing the Molecular Mechanisms
To better illustrate the complex interactions between bismuth and bacterial enzymes, the following diagrams depict the key inhibitory pathways.
Caption: Bismuth inhibits MBLs by displacing zinc ions.
Caption: Bismuth disrupts urease maturation by binding to UreG.
Detailed Experimental Protocols
A thorough understanding of the mechanisms of bismuth action is built upon rigorous experimental methodologies. Below are outlines of key protocols used in the cited research.
Enzyme Inhibition Assays
Objective: To determine the inhibitory effect of bismuth compounds on the activity of a specific enzyme (e.g., urease, MBL).
General Protocol:
-
Enzyme and Substrate Preparation:
-
Purify the target enzyme from a bacterial source or through recombinant expression.
-
Prepare a stock solution of the enzyme in a suitable buffer at a known concentration.
-
Prepare a stock solution of the enzyme's substrate (e.g., urea for urease, a β-lactam for MBL) in the same buffer.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of this compound and other bismuth complexes in a suitable solvent.
-
-
Assay Procedure:
-
In a multi-well plate or spectrophotometer cuvette, combine the buffer, varying concentrations of the bismuth inhibitor, and the enzyme solution.
-
Incubate the mixture for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, which corresponds to the rate of product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[15][19]
-
X-ray Crystallography of Bismuth-Enzyme Complexes
Objective: To determine the three-dimensional structure of a bismuth-enzyme complex to visualize the binding site and mode of interaction.
General Protocol:
-
Protein Crystallization:
-
Co-crystallize the purified target enzyme with the bismuth compound or soak pre-formed enzyme crystals in a solution containing the bismuth compound.
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain high-quality crystals.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods such as single-wavelength anomalous diffraction (SAD) if the bismuth provides a sufficient anomalous signal.
-
Build and refine the atomic model of the bismuth-enzyme complex to fit the electron density map.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific amino acid residues involved in coordinating the bismuth ion and to understand the conformational changes induced by bismuth binding.[9]
-
Metal Ion Displacement Assays using ICP-MS
Objective: To quantify the displacement of native metal cofactors (e.g., Zn²⁺) from a metalloenzyme by bismuth.
General Protocol:
-
Sample Preparation:
-
Incubate the purified metalloenzyme with varying concentrations of the bismuth compound for a defined period.
-
Separate the enzyme from the unbound ions and displaced metal ions using a size-exclusion chromatography column or a centrifugal filter device.
-
-
ICP-MS Analysis:
-
Digest the enzyme-containing fraction with a strong acid (e.g., nitric acid) to release all bound metal ions.
-
Analyze the digested sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify the concentrations of both the native metal cofactor and bismuth bound to the enzyme.
-
-
Data Analysis:
-
Correlate the amount of bound bismuth with the amount of displaced native metal cofactor to determine the stoichiometry of the metal exchange reaction.[19]
-
This technical guide provides a foundational understanding of the intricate ways in which this compound targets and inactivates key bacterial enzymes. The continued exploration of these mechanisms is paramount for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.
References
- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. strategian.com [strategian.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
"Chemical properties and molecular structure of bismuth subcitrate potassium"
An In-depth Technical Guide to Bismuth Subcitrate Potassium: Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BSK) is a complex bismuth salt of citric acid, widely utilized in combination therapies for the eradication of Helicobacter pylori and the treatment of peptic ulcer disease.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes both direct bactericidal effects and potent gastric mucosal protection. This guide provides a comprehensive overview of the core chemical properties and intricate molecular structure of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
This compound is typically a white to off-white solid powder.[3][4] Its identity and purity are defined by a range of physicochemical properties. While various molecular formulas and weights are reported, often differing by the degree of hydration, the most commonly cited anhydrous form is presented below.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈BiK₅O₁₄ | [1][5][6] |
| Molecular Weight | 780.65 g/mol | [5] |
| IUPAC Name | bismuth;pentapotassium;bis(2-oxidopropane-1,2,3-tricarboxylate) | [5] |
| CAS Number | 880149-29-1 | [3][5] |
| Appearance | White to off-white solid powder | [3][4] |
| Solubility (Water) | Highly pH-dependent. Very soluble at neutral pH (>70 mg/mL at pH 7), but solubility decreases dramatically in acidic conditions (~1 mg/mL at pH 3). Some sources report solubility of 50-100 mg/mL with the aid of ultrasonication. | [3][7][8] |
| Solubility (Other) | Very slightly soluble in ethanol; Insoluble in DMSO. | [7][9] |
| Storage Conditions | Store at -20°C, sealed, and protected from moisture. | [8][10] |
| Stock Solution Stability | At -80°C, stable for up to 6 months. At -20°C, stable for up to 1 month. | [10] |
Molecular Structure
The molecular structure of this compound is not a simple salt but a complex coordination polymer.[11] X-ray crystallography and spectroscopic studies have revealed that its fundamental building blocks are dimeric bismuth citrate units, often formulated as [Bi(cit)₂Bi]²⁻.[3][7][11]
In these dimeric units, the bismuth(III) ions are coordinated to citrate ligands. The citrate molecule, with its three carboxylate groups and one hydroxyl group, acts as a multidentate ligand, bridging the bismuth centers. These dimeric building blocks further assemble into larger two-dimensional sheets and complex three-dimensional polymeric architectures.[3][7][11] This polymeric nature is crucial to its behavior in aqueous solutions, particularly its ability to form a colloidal suspension in the gastric environment.
Mechanism of Action
This compound exerts its therapeutic effects through a dual-action mechanism: direct antimicrobial activity against H. pylori and cytoprotective effects on the gastric mucosa.[5][12]
3.1. Gastric Mucosal Protection In the acidic environment of the stomach, BSK precipitates and forms a protective glycoprotein-complex layer that adheres preferentially to the ulcer crater.[2] This layer acts as a physical barrier, shielding the underlying mucosa from harmful agents like hydrochloric acid and pepsin.[5][12] Furthermore, BSK stimulates the local synthesis and secretion of protective factors, including prostaglandins, mucus glycoprotein, and bicarbonate, enhancing the natural defense mechanisms of the stomach lining.[5][12]
3.2. Antimicrobial Action against H. pylori BSK's action against H. pylori is multifaceted and key to its role in eradication therapies.
-
Enzyme Inhibition: It potently inhibits several crucial bacterial enzymes. It disrupts the H. pylori urease enzyme by displacing nickel (Ni²⁺) ions from its active site, impairing the bacterium's ability to neutralize gastric acid.[1] Other vital enzymes, including proteases, lipases, F1-ATPase, catalase, and phospholipases, are also inhibited, disrupting bacterial energy metabolism and integrity.[1][5][7]
-
Structural Disruption: The compound interferes with bacterial cell wall synthesis and adhesion to epithelial cells, preventing colonization.[2][5]
-
Synergistic Effects: BSK is often used in combination with antibiotics like metronidazole and tetracycline, where it can act synergistically to overcome antibiotic resistance.
Experimental Protocols
4.1. Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of a bismuth salt with citric acid followed by neutralization with a potassium base.[4][13]
-
Objective: To synthesize this compound.
-
Materials: Bismuth(III) nitrate pentahydrate, citric acid, potassium hydroxide (KOH), distilled water, ethanol.
-
Protocol:
-
Dissolve bismuth nitrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis.
-
Prepare a separate aqueous solution of citric acid.
-
Slowly add the bismuth nitrate solution to the citric acid solution with vigorous stirring. A white precipitate of bismuth citrate will form.
-
Isolate the bismuth citrate precipitate by filtration and wash thoroughly with distilled water to remove excess nitrates.
-
Prepare a stoichiometric aqueous solution of potassium hydroxide. The molar ratio of KOH to the starting bismuth citrate should be carefully controlled (e.g., a 1.0-1.5 molar ratio).[13]
-
Treat the washed bismuth citrate precipitate with the KOH solution under continuous stirring. The solid will react to form the soluble this compound complex.
-
The final product can be isolated from the solution by methods such as precipitation with a solvent like ethanol or by careful evaporation/drying.[14]
-
The resulting white powder should be dried under vacuum and stored in a desiccator.
-
4.2. Characterization by ICP-MS (Pharmacokinetic Analysis)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method used to quantify the systemic absorption of bismuth following oral administration of BSK.[15]
-
Objective: To determine the concentration of bismuth in blood plasma samples.
-
Protocol:
-
Sample Collection: Collect whole blood samples from subjects at predetermined time points post-administration of BSK. Samples are collected in tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.
-
Sample Preparation (Digestion):
-
Pipette a known volume of plasma (e.g., 0.5 mL) into a digestion vessel.
-
Add a concentrated acid mixture (e.g., nitric acid and hydrogen peroxide) to digest the organic matrix.
-
Heat the samples according to a validated microwave digestion program until the solution is clear.
-
-
Dilution: After cooling, dilute the digested samples to a final volume with deionized water to bring the bismuth concentration into the linear range of the ICP-MS instrument.
-
ICP-MS Analysis:
-
Prepare a series of calibration standards of known bismuth concentrations.
-
Aspirate the prepared samples and standards into the ICP-MS.
-
The instrument atomizes and ionizes the bismuth, and the mass spectrometer detects the specific isotope (e.g., ²⁰⁹Bi).
-
Quantify the bismuth concentration in the samples by comparing their signal intensity to the calibration curve.
-
-
Conclusion
This compound is a structurally complex coordination polymer with a unique profile of chemical properties that underpin its significant therapeutic value. Its pH-dependent solubility and polymeric nature are central to its ability to form a protective barrier in the stomach, while its specific chemical reactivity allows for the potent inhibition of key H. pylori enzymes. A thorough understanding of its molecular structure and chemical behavior, as detailed in this guide, is essential for researchers and professionals involved in the development of new gastrointestinal therapies and the optimization of existing treatment regimens.
References
- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. What is Bismuth Potassium Citrate used for? [synapse.patsnap.com]
- 3. This compound | 880149-29-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. haihangchem.com [haihangchem.com]
- 10. glpbio.com [glpbio.com]
- 11. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. RU2496719C1 - Method of producing bismuth potassium citrate - Google Patents [patents.google.com]
- 14. CN106278870A - A kind of preparation method of bismuth potassium citrate - Google Patents [patents.google.com]
- 15. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bismuth in Disrupting Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth, a heavy metal with a long history in medicine, is re-emerging as a potent antimicrobial agent amidst the growing crisis of antibiotic resistance. Its efficacy, particularly against problematic pathogens like Helicobacter pylori, stems from a multi-targeted mechanism of action that significantly impairs bacterial viability. A primary facet of its antimicrobial activity is the disruption of the bacterial cell envelope, a complex process involving direct physical destabilization and indirect inhibition of crucial enzymatic pathways. This technical guide provides an in-depth exploration of the mechanisms by which bismuth compounds compromise bacterial cell wall integrity, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes the complex interactions involved.
The Bacterial Cell Wall: A Primer on Peptidoglycan Synthesis
The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protects the cell from osmotic lysis. The synthesis of this complex polymer is a multi-stage process, making it an excellent target for antibiotics.
-
Stage 1: Cytoplasmic Precursor Synthesis: The process begins in the cytoplasm with the synthesis of the nucleotide-sugar precursor, UDP-N-acetylmuramyl-pentapeptide. A key enzyme in this stage is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes an early committed step.[1][2][3]
-
Stage 2: Membrane-Associated Assembly: The UDP-MurNAc-pentapeptide is then attached to a lipid carrier, bactoprenol phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. The addition of N-acetylglucosamine (GlcNAc) yields Lipid II , the fundamental monomeric building block of peptidoglycan.[4][5][6]
-
Stage 3: Periplasmic Polymerization: Lipid II is translocated ("flipped") across the cytoplasmic membrane. In the periplasm (or on the outer surface of Gram-positive bacteria), Penicillin-Binding Proteins (PBPs) catalyze the final steps: transglycosylation (polymerizing the glycan strands) and transpeptidation (cross-linking the peptide stems), creating the rigid peptidoglycan mesh.[7][8][9][]
References
- 1. inhibitors-of-the-bacterial-enzyme-mura-as-potential-novel-antibiotics - Ask this paper | Bohrium [bohrium.com]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 4. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid II - Wikipedia [en.wikipedia.org]
- 6. Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
"Discovery and historical use of bismuth compounds in gastroenterology"
From Ancient Remedy to Modern Therapeutic
For centuries, bismuth compounds have held a prominent place in the therapeutic arsenal against gastrointestinal ailments. Their journey, from empirical use in ancient medicine to their current role in complex eradication therapies for Helicobacter pylori, is a testament to their enduring efficacy and multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the discovery, historical application, and scientific evolution of bismuth compounds in gastroenterology, tailored for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Bismuth Therapy
The medicinal use of bismuth dates back to the 18th century, where it was empirically used for a variety of ailments. However, its specific application in gastroenterology began to gain traction in the late 19th and early 20th centuries. Bismuth subsalicylate, famously known as Pepto-Bismol, was first marketed in the early 1900s as a remedy for "cholera infantum," a severe diarrheal illness in children.[1] Its early success in managing symptoms of dyspepsia and diarrhea laid the groundwork for future investigations into its therapeutic properties.[1]
The mid-20th century saw the development and investigation of other bismuth salts, notably colloidal bismuth subcitrate (CBS). Early clinical trials demonstrated its efficacy in healing peptic ulcers, often rivaling the newly introduced H2-receptor antagonists.[2] These findings spurred further research into the unique gastroprotective and antimicrobial properties of bismuth.
Key Bismuth Compounds in Gastroenterology
Several bismuth compounds have been utilized in clinical practice, each with distinct formulations and applications:
-
Bismuth Subsalicylate (BSS): A colloidal substance formed from the hydrolysis of bismuth salicylate.[3] It is widely available over-the-counter for the treatment of indigestion, nausea, and diarrhea.
-
Colloidal Bismuth Subcitrate (CBS) / Bismuth Subcitrate Potassium: A complex salt of bismuth and citric acid.[4] It has been extensively used in the treatment of peptic ulcers and is a key component of H. pylori eradication therapies.
-
Ranitidine Bismuth Citrate (RBC): A complex of ranitidine, bismuth, and citrate that combines the acid-suppressing effects of an H2-receptor antagonist with the gastroprotective and antimicrobial properties of bismuth.
Mechanisms of Action: A Multifaceted Approach
The therapeutic success of bismuth compounds stems from their ability to act on multiple targets within the gastrointestinal tract. Their mechanisms of action can be broadly categorized as follows:
Antimicrobial Effects, Particularly Against Helicobacter pylori
The discovery of H. pylori as a primary causative agent of peptic ulcer disease and gastritis revolutionized the field and highlighted a key mechanism of bismuth action. Bismuth compounds exhibit direct bactericidal effects against H. pylori through various means:
-
Inhibition of Bacterial Enzymes: Bismuth ions interfere with the function of crucial H. pylori enzymes, including urease, catalase, and lipase.[5] By inhibiting urease, bismuth disrupts the bacterium's ability to neutralize the acidic gastric environment, a critical survival mechanism.[6]
-
Disruption of the Bacterial Cell Wall: Bismuth accumulates in the bacterial cell wall, leading to its disruption and subsequent lysis.[5]
-
Inhibition of Adherence: Bismuth compounds can prevent H. pylori from adhering to the gastric epithelium, a crucial step in colonization and pathogenesis.[7]
-
Disruption of Metabolic Pathways: Recent proteomic and metabolomic analyses have revealed that bismuth disrupts various metabolic pathways in H. pylori, including those involved in energy production, protein synthesis, and antioxidant defense.[8]
Cytoprotective and Ulcer Healing Properties
Beyond their antimicrobial effects, bismuth compounds possess significant gastroprotective properties that contribute to ulcer healing:
-
Formation of a Protective Barrier: In the acidic environment of the stomach, bismuth compounds precipitate to form a protective glycoprotein-bismuth complex that selectively binds to the ulcer crater. This barrier shields the ulcer from the damaging effects of acid and pepsin, facilitating the healing process.[9]
-
Stimulation of Mucus and Bicarbonate Secretion: Bismuth compounds have been shown to increase the secretion of protective mucus and bicarbonate by the gastric mucosa, enhancing the mucosal barrier.
-
Stimulation of Prostaglandin Synthesis: Bismuth can stimulate the production of prostaglandins, particularly prostaglandin E2 (PGE2), in the gastric mucosa.[10] Prostaglandins play a crucial role in maintaining mucosal integrity and promoting healing.
-
Inhibition of Pepsin Activity: Bismuth compounds can inhibit the activity of pepsin, a digestive enzyme that can contribute to mucosal damage.[11]
Quantitative Data from Clinical Trials
The efficacy of bismuth compounds in treating peptic ulcers and eradicating H. pylori has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data from some of these studies.
| Bismuth Compound | Treatment Duration | Ulcer Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference |
| Colloidal Bismuth Subcitrate | 4 weeks | 86.5 | Placebo | 25 | [12] |
| Colloidal Bismuth Subcitrate | 6 weeks | 86 | Cimetidine | 86 | [13] |
| Colloidal Bismuth Subcitrate | 12 weeks | 93 | Ranitidine | 97 | [14] |
Table 1: Peptic Ulcer Healing Rates in Selected Clinical Trials
| Therapy Regimen | Duration | H. pylori Eradication Rate (ITT) (%) | H. pylori Eradication Rate (PP) (%) | Reference |
| Bismuth Quadruple Therapy | 10 days | 88.6 | 93.2 | [5] |
| Bismuth Quadruple Therapy | 14 days | 89.4 | 93.7 | [5] |
| Sequential Therapy (ST) | 10 days | 70.2 | 74.6 | [5] |
| Bismuth-containing Sequential Therapy (BST) | 10 days | 71.8 | 73.7 | [5] |
Table 2: H. pylori Eradication Rates in Selected Clinical Trials (ITT: Intention-to-Treat, PP: Per-Protocol)
| Adverse Event | Bismuth Quadruple Therapy (10 days) (%) | Bismuth Quadruple Therapy (14 days) (%) | Sequential Therapy (%) | Bismuth-containing Sequential Therapy (%) | Reference |
| Any Adverse Event | 22.6 | 28.5 | - | - | [5] |
| Dark Stools | Commonly Reported | Commonly Reported | Not Reported | Not Reported | [9] |
| Nausea | Variable | Variable | Variable | Variable | [2] |
| Taste Disturbance | Variable | Variable | Variable | Variable | [2] |
Table 3: Incidence of Common Adverse Events in H. pylori Eradication Therapies
Key Experimental Protocols
The understanding of bismuth's mechanisms of action has been built upon a foundation of meticulous in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Susceptibility Testing of H. pylori to Bismuth Compounds (Agar Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a bismuth compound required to inhibit the growth of H. pylori.
1. Preparation of Media:
- Prepare Mueller-Hinton agar supplemented with 5-10% horse or sheep blood.
- Incorporate serial twofold dilutions of the bismuth compound into the molten agar before pouring into Petri dishes. A range of concentrations, for example, from 0.015 to 256 µg/mL, should be prepared.
- Pour the agar into plates and allow them to solidify.
2. Inoculum Preparation:
- Culture H. pylori strains on non-selective agar plates in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
- Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a McFarland standard of 2.0 (approximately 6 x 10⁸ CFU/mL).
3. Inoculation and Incubation:
- Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates containing the different concentrations of the bismuth compound.
- Include a growth control plate (without bismuth) in each run.
- Incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.
4. Determination of MIC:
- After incubation, examine the plates for bacterial growth.
- The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible growth of H. pylori.
In Vivo Model of Gastric Ulcer Healing in Rats (Acetic Acid-Induced Ulcer)
This model is used to evaluate the ulcer-healing properties of bismuth compounds in a living organism.
1. Animal Preparation:
- Use male Wistar or Sprague-Dawley rats weighing approximately 200-250g.
- Fast the animals for 24 hours before the experiment, with free access to water.
2. Ulcer Induction:
- Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).
- Perform a laparotomy to expose the stomach.
- Apply a cylindrical mold (e.g., 6 mm in diameter) to the serosal surface of the anterior wall of the stomach.
- Instill a small volume (e.g., 50 µL) of glacial acetic acid into the mold and leave it in contact with the serosa for a specified time (e.g., 60 seconds).
- Remove the acetic acid and suture the abdominal wall.
3. Treatment:
- Divide the animals into a control group (receiving vehicle, e.g., saline) and a treatment group (receiving the bismuth compound).
- Administer the treatments orally once or twice daily for a specified period (e.g., 7 or 14 days), starting from the day after ulcer induction.
4. Evaluation of Ulcer Healing:
- At the end of the treatment period, euthanize the animals and excise their stomachs.
- Open the stomachs along the greater curvature and measure the area of the ulcer.
- Calculate the percentage of ulcer healing based on the reduction in ulcer area compared to the control group.
- Portions of the gastric tissue can be taken for histological examination to assess the quality of mucosal repair.
Signaling Pathways and Experimental Workflows
The cellular and molecular mechanisms underlying the effects of bismuth compounds are complex and involve the modulation of various signaling pathways.
Calcium-Sensing Receptor (CaSR) and MAP Kinase Pathway
Bismuth subsalicylate (BSS) has been shown to activate the calcium-sensing receptor (CaSR) on gastric mucous epithelial cells. This activation triggers a downstream signaling cascade involving mitogen-activated protein (MAP) kinases, ultimately leading to increased cell proliferation and contributing to mucosal healing.
Caption: BSS-induced activation of the CaSR/MAPK signaling pathway.
Experimental Workflow for Investigating Bismuth's Effect on Gastric Mucus
This workflow outlines the steps to assess the impact of a bismuth compound on the protective mucus layer of the stomach.
References
- 1. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate [pubmed.ncbi.nlm.nih.gov]
- 2. JPMA - Journal Of Pakistan Medical Association [archive.jpma.org.pk]
- 3. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]
- 4. Double-blind controlled trial with colloidal bismuth subcitrate in the treatment of symptomatic duodenal ulcers with special references to blood and urine bismuth levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histochemical tracing of bismuth in Helicobacter pylori after in vitro exposure to bismuth citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colloidal bismuth subcitrate inhibits peptic degradation of gastric mucus and epidermal growth factor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colloidal bismuth subcitrate tablets and placebo in chronic duodenal ulceration: a double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomised open controlled trial of colloidal bismuth subcitrate tablets and cimetidine in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maintenance therapy with colloidal bismuth subcitrate reduces duodenal ulcer relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: Unraveling the Microbial Biochemical Pathways Affected by Bismuth Subcitrate Potassium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth subcitrate potassium, a cornerstone in the treatment of Helicobacter pylori infections, exerts its potent antimicrobial effects through a multifaceted disruption of core microbial biochemical pathways. This technical guide provides a comprehensive overview of the mechanisms of action, focusing on the specific molecular targets and metabolic processes affected. We delve into the inhibition of key enzymes, the compromise of cell envelope integrity, the dysregulation of essential metabolic pathways, and the interference with metal homeostasis. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for key assays, to facilitate further research and development in this area. Visualizations of the affected pathways and experimental workflows are provided to offer a clear and concise understanding of the complex interactions between bismuth and microbial physiology.
Introduction
For decades, bismuth compounds have been employed in gastroenterology, valued for their cytoprotective and antimicrobial properties. This compound, often in combination with antibiotics, remains a highly effective therapy against H. pylori, even in the face of rising antibiotic resistance.[1][] Its success lies in its ability to simultaneously attack multiple, often essential, biochemical pathways within the microbe, a strategy that minimizes the development of resistance.[3][4] This guide will systematically explore these targeted pathways, providing the technical details necessary for a deep understanding of its antimicrobial prowess.
Disruption of Microbial Enzyme Function
A primary mechanism of bismuth's antimicrobial activity is the direct inhibition of a wide array of microbial enzymes, many of which are critical for survival and virulence.[1][5][6] Bismuth ions (Bi³⁺) are known to interact with sulfhydryl groups in amino acid residues like cysteine, leading to conformational changes and inactivation of the enzyme.[7][8]
Inhibition of Urease: Neutralizing a Key Survival Factor
H. pylori's ability to survive the acidic environment of the stomach is critically dependent on the enzyme urease, which hydrolyzes urea to produce ammonia, thereby neutralizing gastric acid.[9] Bismuth directly inhibits urease activity.[5][10] Mechanistically, bismuth displaces nickel (Ni²⁺) ions from the active site of the urease apoenzyme, rendering it inactive.[5] This inhibition of acid neutralization is a pivotal step in the eradication of H. pylori.
Targeting Energy Metabolism: The Inhibition of F1-ATPase
The F1F0-ATPase (ATP synthase) is a crucial enzyme for energy production in most bacteria. Bismuth subcitrate has been shown to inhibit the F1-ATPase in H. pylori.[7][8][11] This inhibition disrupts the bacterium's energy metabolism by blocking ATP synthesis.[12][13] The interaction is thought to involve the binding of bismuth to sulfhydryl groups on the enzyme.[7][8]
Broad-Spectrum Enzyme Inhibition
Beyond urease and ATPase, bismuth exhibits inhibitory activity against a range of other microbial enzymes, including:
-
Catalase and Fumarase: These enzymes are involved in oxidative stress response and the tricarboxylic acid (TCA) cycle, respectively.[5]
-
Lipases, Proteases, and Glycosidases: Inhibition of these extracellular enzymes can interfere with nutrient acquisition and host tissue damage.[1][14]
Compromising the Microbial Cell Envelope
Bismuth compounds physically disrupt the integrity of the bacterial cell wall and outer membrane. This action is considered a key physiochemical mechanism that is difficult for bacteria to develop resistance against.[4]
Studies using transmission electron microscopy have revealed that exposure to bismuth salts causes significant morphological changes in H. pylori, including:
-
Cell swelling and distortion [15]
This disruption of the cell envelope leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Interference with Core Metabolic Pathways
Integrative proteomic and metabolomic analyses have revealed that bismuth treatment profoundly disrupts the central metabolism of H. pylori.[3]
Disruption of the Tricarboxylic Acid (TCA) Cycle
Bismuth has been shown to inhibit fumarase, a key enzyme in the TCA cycle. This inhibition disrupts the central carbon metabolism, leading to a decrease in the production of reducing equivalents (NADH and FADH₂) necessary for ATP synthesis via oxidative phosphorylation.
Dysregulation of Iron Homeostasis
Iron is an essential nutrient for virtually all bacteria, acting as a cofactor for many enzymes. Bismuth has been shown to disrupt iron homeostasis in microbes.[13][16] It can act as an antagonist to iron in metabolic processes.[16] In Pseudomonas aeruginosa, bismuth disrupts iron homeostasis by binding to siderophores and impairing iron-sulfur cluster-containing enzymes, which in turn inhibits the electron transport chain and dissipates the proton motive force.[17] While the antimicrobial effect of bismuth on H. pylori mimics that of iron limitation, it does not appear to be caused by intracellular iron deprivation, suggesting a different intracellular mechanism of action.[13][18]
Inhibition of Protein and DNA Synthesis
The multifaceted mechanism of action of bismuth also includes the inhibition of protein and cell wall synthesis.[5][12] While the precise molecular targets within these pathways are still being fully elucidated, the broad impact on these essential processes contributes significantly to its bactericidal effects.
Quantitative Data on Antimicrobial Activity
The following tables summarize key quantitative data regarding the antimicrobial efficacy of bismuth compounds against various microbes.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds
| Bismuth Compound | Microorganism | MIC Range (µg/mL) | Reference |
| Bismuth Subcitrate | Campylobacter pyloridis | MIC₅₀ = 8 | [7] |
| Colloidal Bismuth Subcitrate | Helicobacter pylori | 1 - 8 | [16][19] |
| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | [16][19] |
| Bismuth Subsalicylate | Helicobacter pylori | 4 - 32 | [16][19] |
Table 2: Enzyme Inhibition Data
| Bismuth Compound | Enzyme | Organism | Inhibition Data | Reference |
| Bismuth Subcitrate (100 µM) | F1-ATPase | Helicobacter pylori | Significant inhibition | [7] |
| Colloidal Bismuth Subcitrate (150 mg/mL) | Lipase | Helicobacter pylori | 21% reduction in activity | [7] |
| Colloidal Bismuth Subcitrate (150 mg/mL) | Phospholipase A | Helicobacter pylori | 60% reduction in activity | [7] |
| Bi(EDTA) | Urease | Jack Bean | Kᵢ = 1.74 ± 0.14 mM | [10] |
| Ranitidine Bismuth Citrate | Urease | Jack Bean | Kᵢ = 1.17 ± 0.09 mM | [10] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton agar or other appropriate growth medium supplemented with serum if required (e.g., for H. pylori).
-
This compound stock solution.
-
Microbial culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Incubator with appropriate atmospheric conditions (e.g., microaerobic for H. pylori).
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (microbes with no drug) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature and atmospheric conditions for the microorganism for 24-72 hours.
-
The MIC is determined as the lowest concentration of the drug at which there is no visible growth.
Urease Activity Assay
Objective: To measure the effect of this compound on the activity of microbial urease.
Materials:
-
Intact or permeabilized microbial cells.
-
Urea solution.
-
Phosphate buffer (pH 7.4 and an acidic pH, e.g., 4.5).
-
This compound solution.
-
Ammonia quantification kit or a pH indicator.
Procedure:
-
Prepare reaction mixtures containing the microbial cells, buffer, and varying concentrations of this compound.
-
Pre-incubate the mixtures for a defined period.
-
Initiate the reaction by adding the urea solution.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by boiling or adding a specific inhibitor).
-
Measure the amount of ammonia produced using a colorimetric assay or determine the change in pH.
-
Calculate the percentage of urease inhibition relative to a control without bismuth.
Transmission Electron Microscopy (TEM) for Morphological Analysis
Objective: To visualize the ultrastructural changes in microbes upon exposure to this compound.
Procedure:
-
Culture the microorganism to mid-log phase and then expose a sample to a bactericidal concentration of this compound for a defined period. A control sample should be run in parallel without the bismuth compound.
-
Harvest the cells by centrifugation.
-
Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Infiltrate and embed the samples in an appropriate resin (e.g., Epon).
-
Section the embedded samples into ultrathin sections using an ultramicrotome.
-
Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).
-
Examine the sections under a transmission electron microscope and document any morphological changes.
Conclusion
This compound's efficacy as an antimicrobial agent stems from its capacity to launch a multi-pronged attack on the biochemical machinery of microbes. By inhibiting essential enzymes, disrupting cell wall integrity, and interfering with core metabolic pathways such as energy production and metal homeostasis, bismuth presents a formidable challenge to microbial survival. This complex mechanism of action not only explains its potent bactericidal effects, particularly against H. pylori, but also underscores the low probability of resistance development. A thorough understanding of these affected pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of bismuth-based therapies and the design of novel antimicrobial strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The action of bismuth against Helicobacter pylori mimics but is not caused by intracellular iron deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mdpi.com [mdpi.com]
"In-depth analysis of bismuth subcitrate potassium's cytoprotective effects"
An In-depth Technical Guide to the Cytoprotective Effects of Bismuth Subcitrate Potassium
This compound (BSK), a complex salt of bismuth and citric acid, is a well-established therapeutic agent for gastroduodenal disorders, notably in the eradication of Helicobacter pylori and the healing of peptic ulcers.[1][2] Its clinical efficacy stems from a multifaceted mechanism of action that extends beyond its antimicrobial properties to encompass a range of potent cytoprotective effects on the gastric mucosa. This technical guide provides a detailed analysis of these protective mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling and experimental pathways.
The cytoprotective action of this compound is not mediated by a single pathway but rather by a combination of physicochemical and physiological effects. These include the formation of a physical barrier over the ulcer crater, the stimulation of endogenous protective factors such as prostaglandins and bicarbonate, an increase in mucus production, and the inhibition of peptic activity.[3][4]
References
"Solubility and stability of bismuth subcitrate potassium in acidic environments"
An In-depth Technical Guide to the Solubility and Stability of Bismuth Subcitrate Potassium in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound (BSK), with a particular focus on its behavior in acidic environments analogous to gastric conditions. This document synthesizes available data to inform formulation development, analytical method design, and mechanistic understanding.
Executive Summary
This compound is a complex bismuth salt of citric acid used in combination therapies for the eradication of Helicobacter pylori. Its efficacy is intrinsically linked to its behavior in the acidic milieu of the stomach. Key characteristics include:
-
pH-Dependent Solubility: BSK exhibits dramatically lower solubility in acidic conditions compared to neutral pH. This is not a limitation but rather a critical aspect of its mechanism of action.
-
Precipitation in Acid: In the gastric environment (pH < 4), BSK rapidly precipitates to form other bismuth species, such as bismuth oxychloride and bismuth citrate.[1]
-
Mechanism of Action: These precipitates adhere to the gastric mucosa and ulcer craters, forming a protective layer that acts as a diffusion barrier to hydrochloric acid.[2][3][4] This local action, combined with its bactericidal effects, is central to its therapeutic role.
-
Stability Profile: While BSK is subject to degradation under forced acidic conditions, its primary transformation in the stomach is precipitation. Stability-indicating methods show that some chemical degradation does occur, but it is generally limited under conditions relevant to its transit through the stomach.
Solubility Profile
The solubility of BSK is profoundly influenced by pH. The compound is relatively soluble in neutral or alkaline aqueous solutions but becomes sparingly soluble as the pH decreases.
Quantitative Solubility Data
The available data clearly demonstrates the inverse relationship between pH and the solubility of colloidal bismuth subcitrate (a form closely related to BSK).
| pH | Solubility (mg/mL) | Reference |
| 7.0 | > 70 | --INVALID-LINK--[5] |
| 3.0 | ~ 1 | --INVALID-LINK--[5] |
Factors Affecting Solubility in Gastric Fluid
-
Precipitation: The most significant event upon introduction to an acidic environment is precipitation. The precipitation pH has been identified as 4.0 in the presence of hydrochloric acid and 3.5 in gastric juice.[3]
-
Complexation: Sulfhydryl-containing molecules, such as cysteine, can form complexes with bismuth and prevent its precipitation, even at a pH of 2.0.[1]
-
Concomitant Medications: The use of acid-reducing agents like proton pump inhibitors (e.g., omeprazole) or H₂-antagonists can increase the gastric pH. This may lead to greater initial solubility and less rapid precipitation of BSK, which has been shown to increase systemic bismuth absorption.[6]
Stability Profile
The stability of BSK in acidic environments is characterized by its transformation into insoluble precipitates. However, forced degradation studies, which employ more extreme conditions than physiological transit, are necessary to develop stability-indicating analytical methods and understand potential chemical liabilities.
Behavior in Gastric Acid
The primary "instability" of BSK in the stomach is its deliberate precipitation to form a protective barrier. This is a physical, rather than chemical, instability that is core to its therapeutic effect. The process involves the formation of insoluble bismuth oxychloride and bismuth citrate.[1]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and validate the specificity of analytical methods. Studies on BSK, often in combination with metronidazole and tetracycline, have evaluated its stability under various stress conditions.
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation is observed, but reported to be <10% under typical study conditions for method validation.[7] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. |
| Oxidation | 3% H₂O₂ | Degradation observed. |
| Thermal | Heat (e.g., 105°C) | Degradation observed. |
Note: The specific chemical structures of the degradation products from acidic stress are not detailed in the available literature. The primary decomposition products under harsh conditions are expected to be oxides of bismuth and potassium, and carbon dioxide.[8] No detailed degradation kinetic data (e.g., rate constants) is publicly available.
Experimental Protocols
The following sections detail generalized protocols for assessing the solubility and stability of BSK, based on standard pharmaceutical practices and information from relevant literature.
Protocol for pH-Solubility Profile Determination
This protocol uses the Shake-Flask method, a standard for determining thermodynamic solubility.
Objective: To determine the solubility of BSK across a range of physiologically relevant pH values.
Materials:
-
This compound (BSK) powder
-
Buffer solutions (e.g., HCl for pH 1-2, citrate for pH 3-6)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or validated HPLC-UV system
Methodology:
-
Preparation: Prepare a series of buffer solutions covering the target pH range (e.g., pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0).
-
Addition of BSK: Add an excess amount of BSK powder to a vial containing a known volume of each buffer. The solid should be clearly visible after initial mixing.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining particulate matter.
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC or a neutral buffer for UV-Vis) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a pre-validated UV-Vis or HPLC-UV method to determine the concentration of dissolved bismuth.
-
Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.
Protocol for Acidic Forced Degradation Study
Objective: To assess the stability of BSK under acidic stress and identify potential degradation products for analytical method validation.
Materials:
-
BSK powder
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide (for neutralization)
-
Validated stability-indicating HPLC-UV system
-
Volumetric flasks
Methodology:
-
Sample Preparation: Accurately weigh and dissolve BSK in a suitable solvent (e.g., water) to create a stock solution of known concentration.
-
Stress Application: Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M HCl to initiate the degradation. Dilute to the final volume with 0.1 M HCl. Prepare a control sample diluted with water only.
-
Incubation: Store the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic samples by adding an equivalent volume of 0.1 M NaOH to halt further degradation.
-
Analysis: Analyze all samples (control, stressed, and time-point) using the validated stability-indicating HPLC method.
-
Evaluation:
-
Calculate the percentage of BSK remaining at each time point compared to the control.
-
Examine the chromatograms for any new peaks corresponding to degradation products.
-
Calculate the mass balance to ensure all components are accounted for.
-
Representative Stability-Indicating HPLC Method
This method is representative of those found in the literature for the analysis of BSK in the presence of its degradation products.[7][9]
-
Instrument: High-Performance Liquid Chromatography system with UV detector.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.5) and Methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 280 nm (Note: Wavelength should be optimized for BSK specifically if analyzed alone).
-
Retention Time: Under these conditions, the retention time for bismuth subcitrate has been reported to be approximately 4.66 minutes.[7]
Conclusion
The behavior of this compound in acidic environments is dominated by its pH-dependent solubility, leading to precipitation below pH 4. This characteristic is fundamental to its therapeutic action of forming a protective barrier on the gastric mucosa. While chemically stable under physiological transit times, BSK can be degraded under forced acidic conditions, a factor that must be considered when developing and validating long-term stability-indicating analytical methods. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important pharmaceutical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. This compound | 880149-29-1 [chemicalbook.com]
- 5. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form [wisdomlib.org]
- 7. This compound Manufacturers, with SDS [mubychem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Analysis of Bismuth Subcitrate by High-Performance Liquid Chromatography (HPLC)
Introduction
Bismuth subcitrate is a key active pharmaceutical ingredient primarily used in combination therapies for the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. Its efficacy is often harnessed alongside antibiotics such as tetracycline and metronidazole. Accurate and reliable analytical methods are crucial for the quality control of both the bulk drug and its finished pharmaceutical formulations. This document provides a detailed application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of bismuth subcitrate, tetracycline, and metronidazole. The method described is a stability-indicating assay, capable of separating the active ingredients from their degradation products.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier. This allows for the separation of the polar and non-polar analytes in the sample mixture. The concentration of each analyte is determined by comparing the peak area of the analyte in the sample to the peak area of a known standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the necessary instrumentation and the optimized chromatographic conditions for the analysis is presented in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC System with UV-Vis or PDA Detector |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v)[1][2][3][4] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 280 nm[2][5] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
a) Mobile Phase Preparation:
-
Prepare a phosphate buffer and adjust the pH to 3.5 using orthophosphoric acid.
-
Mix the phosphate buffer and HPLC grade methanol in a ratio of 40:60 (v/v).
-
Degas the mobile phase by sonication for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
b) Standard Stock Solution Preparation:
-
Accurately weigh and transfer approximately 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole working standards into a 10 mL volumetric flask.[2][5]
-
Add a suitable diluent (typically the mobile phase) to dissolve the standards completely.
-
Make up the volume to the mark with the diluent to obtain the standard stock solution.
c) Sample Solution Preparation (from Capsule Dosage Form):
-
Weigh and finely powder the contents of not fewer than 10 capsules.
-
Transfer a quantity of the powder equivalent to 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole into a 10 mL volumetric flask.[2]
-
Add approximately 5 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.[2]
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][2] The key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The typical acceptance criteria are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% for six replicate injections |
Quantitative Data and Method Performance
The performance characteristics of the HPLC method for the simultaneous analysis of bismuth subcitrate, tetracycline, and metronidazole are summarized in Tables 3 and 4.
Table 3: Chromatographic Performance Data
| Analyte | Retention Time (min) |
| Metronidazole | ~2.599 |
| Tetracycline | ~3.805 |
| Bismuth Subcitrate | ~4.661 |
Citation for all retention times:[1][2][3][4]
Table 4: Method Validation Data
| Parameter | Metronidazole | Tetracycline | Bismuth Subcitrate |
| Linearity Range (µg/mL) | 125 - 625[1][2][3][4] | 125 - 625[1][2][3][4] | 140 - 700[1][2][3][4] |
| Correlation Coefficient (r²) | 0.9994[1][2][3][4] | 0.9993[1][2][3][4] | 0.9993[1][2][3][4] |
| Accuracy (% Recovery) | 99.95%[1][2] | 99.86%[1][2] | 100.27%[1][2] |
| Precision (% RSD) | 0.6 | 0.5 | 0.7 |
| Intermediate Precision (% RSD) | 0.7 | 0.4 | 0.3 |
| Limit of Detection (LOD) (µg/mL) | 3.00 | 2.96 | 3.02 |
| Limit of Quantification (LOQ) (µg/mL) | 9.98 | 10.02 | 10.00 |
Citation for LOD and LOQ data:[5]
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of bismuth subcitrate is depicted in the following diagram.
Caption: HPLC Experimental Workflow for Bismuth Subcitrate Analysis.
HPLC Method Validation Relationship
The logical relationship and hierarchy of the key parameters for validating an HPLC method are illustrated below.
Caption: Interrelationship of HPLC Method Validation Parameters.
Conclusion
The presented RP-HPLC method is demonstrated to be simple, accurate, precise, and stability-indicating for the simultaneous determination of bismuth subcitrate, tetracycline, and metronidazole in bulk and pharmaceutical dosage forms. The method validation data confirms its reliability for routine quality control analysis. The provided protocol and visualizations serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjpls.org [wjpls.org]
Application Notes and Protocols: Bismuth Subcitrate Potassium in Anti-Biofilm Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Bismuth subcitrate potassium (BSK), a well-established therapeutic for gastrointestinal disorders, is gaining prominence as a potent anti-biofilm agent.[1] This document provides detailed application notes and experimental protocols for leveraging BSK in the development of novel anti-biofilm strategies. Bismuth compounds, including BSK, exhibit a multi-pronged approach to biofilm disruption, including the inhibition of the extracellular polymeric substance (EPS) matrix, interference with bacterial signaling, and synergistic potentiation of antibiotics.
Mechanism of Action
Bismuth compounds employ several mechanisms to counteract biofilm formation and persistence. A primary mode of action involves the disruption of bacterial iron homeostasis. By binding to siderophores, bismuth can inhibit iron uptake, which is crucial for bacterial metabolism and virulence.[2] This disruption leads to the inhibition of the electron transport chain, dissipation of the proton motive force, and impairment of efflux pump activity, ultimately sensitizing the bacteria to antibiotics.[2] Furthermore, bismuth has been shown to inhibit the production of capsular polysaccharides and slime, key components of the biofilm's protective EPS matrix, in a variety of Gram-negative and Gram-positive bacteria.[3][4] There is also evidence to suggest that bismuth compounds can interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation and virulence factor expression.[5][6][7]
Key Mechanistic Points:
-
Inhibition of EPS Production: Bismuth compounds, at sub-inhibitory concentrations, have been shown to suppress the expression of bacterial exopolysaccharides.[3][4]
-
Disruption of Iron Homeostasis: Bismuth can interfere with iron metabolism in bacteria like Pseudomonas aeruginosa, leading to increased susceptibility to antibiotics.[2]
-
Synergistic Activity with Antibiotics: Bismuth compounds can enhance the efficacy of various classes of antibiotics against multi-drug resistant bacteria within biofilms.[2][8]
-
Inhibition of Quorum Sensing: Bismuth-thiol compounds have been implicated in the inhibition of quorum sensing pathways, which are critical for biofilm development.[5]
Figure 1: Proposed mechanisms of this compound's anti-biofilm activity.
Data Presentation
The following tables summarize the quantitative data on the anti-biofilm efficacy of bismuth compounds from various studies.
Table 1: Anti-biofilm Activity of Bismuth Compounds against Various Bacterial Strains
| Bismuth Compound | Bacterial Strain | Concentration | % Biofilm Reduction | Reference |
| Biogenic BiNPs | S. aureus | >80 µg/ml | 55% | [9] |
| Biogenic BiNPs | P. aeruginosa | >80 µg/ml | 85% | [9] |
| Biogenic BiNPs | P. mirabilis | >80 µg/ml | 15% | [9][10] |
| Bismuth Subnitrate | S. aureus | >80 µg/ml | 45% | [9] |
| Bismuth Subnitrate | P. aeruginosa | >80 µg/ml | 49% | [9] |
| Bismuth Subnitrate | P. mirabilis | >80 µg/ml | 16% | [9] |
| Colloidal Bismuth Subcitrate | P. gingivalis | 37.5 µg/mL | Effective Inhibition | [11][12] |
| Colloidal Bismuth Subcitrate | P. gingivalis | 75 µg/mL | Promoted Dissociation | [11][12] |
| Bismuth-thiols (BisTOL) | S. epidermidis | 1.25 µM | 86.4% (average) | [3][4] |
Table 2: Minimum Inhibitory and Bactericidal Concentrations of Colloidal Bismuth Subcitrate (CBS)
| Parameter | Bacterial Strain | Concentration | Reference |
| MIC | P. gingivalis | 18.75 µg/mL | [11][12] |
| MBC | P. gingivalis | 37.5 µg/mL | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm properties of this compound are provided below.
Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay
This protocol allows for the quantification of biofilm biomass.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound (BSK) stock solution
-
Phosphate Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the desired bacterial strain in the appropriate medium at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05-0.1 in fresh medium.
-
Biofilm Formation:
-
Washing: Gently aspirate the medium and planktonic cells from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol or 75% ethanol to each well and incubate for 15 minutes.[14] Remove the fixative and allow the plate to air dry. Alternatively, heat fix at 60°C for 1 hour.[13]
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[15][16]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[15][17] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 125-150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.[14][15][17]
Figure 2: Experimental workflow for the Crystal Violet biofilm assay.
Protocol 2: Determination of Synergistic Activity using the Checkerboard Assay
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of BSK in combination with an antibiotic.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
This compound (BSK) stock solution
-
Antibiotic stock solution
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of BSK and the antibiotic at concentrations that are at least four times the expected Minimum Inhibitory Concentration (MIC).
-
Plate Setup:
-
Along the x-axis of a 96-well plate, perform serial two-fold dilutions of the antibiotic in the growth medium.
-
Along the y-axis, perform serial two-fold dilutions of BSK.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Include control wells with only the antibiotic, only BSK, and no antimicrobial agents.[18][19][20]
-
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.[19]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = FIC of BSK + FIC of Antibiotic Where: FIC of BSK = (MIC of BSK in combination) / (MIC of BSK alone) FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Interpret the results as follows:
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of Bismuth Thiols against Staphylococci and Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anti-biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. In vitro evaluation of the antibacterial effect of colloidal bismuth subcitrate on Porphyromonas gingivalis and its biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal violet assay [bio-protocol.org]
- 14. 2.5. Biofilm Assay with Crystal Violet [bio-protocol.org]
- 15. static.igem.org [static.igem.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. static.igem.org [static.igem.org]
- 18. emerypharma.com [emerypharma.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
Application Notes and Protocols for the Laboratory Synthesis of Bismuth Subcitrate Potassium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth subcitrate potassium, a key active pharmaceutical ingredient, is utilized in therapeutic regimens for treating peptic ulcers and gastritis, primarily those associated with Helicobacter pylori infections. Its mechanism of action is thought to involve the formation of a protective layer over the ulcer crater, stimulation of endogenous prostaglandins, and direct antimicrobial effects against H. pylori.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on reproducible and well-characterized methods.
Synthesis Methodologies
Two primary synthesis routes are detailed below. Method 1 involves the direct reaction of bismuth citrate with potassium hydroxide, which is a straightforward approach. Method 2 is a one-step synthesis from bismuth citrate, citric acid, and potassium hydroxide.
Method 1: Synthesis from Bismuth Citrate and Potassium Hydroxide
This method is based on the direct treatment of a bismuth citrate precipitate with an aqueous solution of potassium hydroxide.[3][4]
Experimental Protocol
-
Preparation of Bismuth Citrate:
-
Dissolve bismuth nitrate in a minimal amount of dilute nitric acid.
-
Separately, prepare an aqueous solution of citric acid.
-
Add the citric acid solution to the bismuth nitrate solution with constant stirring to precipitate bismuth citrate. The molar ratio of citric acid to bismuth should be approximately 0.98.[3]
-
The mixture is stirred for 1 hour at 60°C.[3]
-
The resulting precipitate of bismuth citrate is filtered and washed with distilled water heated to 60°C to remove any unreacted starting materials.[3]
-
-
Reaction with Potassium Hydroxide:
-
The washed bismuth citrate precipitate is then treated with an aqueous solution of potassium hydroxide.[3][4]
-
The molar ratio of potassium hydroxide to bismuth citrate should be maintained between 1.0 and 1.05 for optimal reaction completion and purity.[3] A ratio below 1.0 may lead to an incomplete reaction, while a ratio above 1.05 may necessitate additional washing steps, potentially reducing the yield.[3]
-
The weight ratio of the potassium hydroxide solution to the solid bismuth citrate should be in the range of 0.5 to 2.0.[3]
-
The reaction can be carried out at temperatures between 25°C and 70°C with stirring for approximately 4 hours.[4]
-
-
Product Isolation and Drying:
Quantitative Data for Method 1
| Parameter | Value | Reference |
| Molar Ratio (KOH:Bismuth Citrate) | 1.0 - 1.05 | [3] |
| Weight Ratio (KOH solution:Bismuth Citrate) | 0.5 - 2.0 | [3] |
| Reaction Temperature | 25°C - 70°C | [4] |
| Reaction Time | ~4 hours | [4] |
| Drying Temperature | 105°C | [5] |
Experimental Workflow for Method 1
Caption: Workflow for the synthesis of this compound via Method 1.
Method 2: One-Step Synthesis from Bismuth Citrate, Citric Acid, and Potassium Hydroxide
This method provides a more direct route to the final product by combining the reactants in a single step, simplifying the overall process.[6]
Experimental Protocol
-
Preparation of Potassium Citrate Solution:
-
Dissolve potassium hydroxide in water.
-
To this solution, add citric acid to form potassium citrate in situ. The molar ratio of citric acid to potassium hydroxide can be varied, for example, in a ratio of 1:(2-4).[6]
-
-
Reaction to Form this compound:
-
Heat the potassium citrate solution to 60-65°C.[6]
-
While stirring, add bismuth citrate to the heated solution.[6]
-
Add ammonia water (e.g., 25-28% mass concentration) until the bismuth citrate is completely dissolved.[6]
-
Continue stirring for approximately 20 minutes to ensure the reaction is complete, yielding an aqueous solution of this compound.[6]
-
-
Product Isolation:
-
The product can be crystallized from the solution, for instance, by using ethanol as a solvent to induce precipitation.[6]
-
The resulting crystals are then filtered and dried.
-
Quantitative Data for Method 2
| Parameter | Value | Reference |
| Reaction Temperature | 60°C - 65°C | [6] |
| Reaction Time | ~20 minutes | [6] |
| Molar Ratio (Citric Acid:KOH) | 1:(2-4) | [6] |
| Ammonia Water Concentration | 25% - 28% (w/w) | [6] |
| Reported Yield | 80% - 90% | [6] |
| Reported Purity | 99.95% - 99.99% | [6] |
Experimental Workflow for Method 2
Caption: Workflow for the one-step synthesis of this compound (Method 2).
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following analytical techniques can be employed:
-
Infrared (IR) Spectroscopy: To identify the functional groups and confirm the formation of the citrate complex.
-
X-ray Phase Analysis (XRD): To determine the crystalline structure of the product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and determine the water content of the hydrated product.[4]
-
Chemical Analysis: To determine the elemental composition, specifically the content of bismuth and potassium.[4]
-
Identification Tests:
Safety Precautions
-
Handle all chemicals, including bismuth salts, acids, and bases, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when working with ammonia and nitric acid.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the synthesis.
References
- 1. colloidal bismuth subcitrate: Topics by Science.gov [science.gov]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. RU2496719C1 - Method of producing bismuth potassium citrate - Google Patents [patents.google.com]
- 4. sibran.ru [sibran.ru]
- 5. chembk.com [chembk.com]
- 6. CN106278870A - A kind of preparation method of bismuth potassium citrate - Google Patents [patents.google.com]
Application Notes & Protocols: Formulating Bismuth Subcitrate Potassium for Controlled Release in Experimental Models
Introduction
Bismuth subcitrate potassium (BSK) is a key component in the treatment of peptic ulcers and the eradication of Helicobacter pylori.[1][2][3] Its therapeutic efficacy stems from a multifaceted mechanism of action, including direct bactericidal effects against H. pylori, formation of a protective barrier over the ulcer crater, and cytoprotective effects through the stimulation of mucosal prostaglandins and bicarbonate secretion.[1][4][5] Standard formulations of BSK, however, can be limited by rapid dissolution in the gastric environment.[2] The development of controlled-release formulations aims to prolong the local residence time of BSK in the stomach, thereby enhancing its therapeutic effects, improving patient compliance, and potentially reducing systemic absorption.
These application notes provide an overview of the rationale, formulation strategies, and detailed experimental protocols for developing and evaluating controlled-release BSK systems for preclinical research.
1. Application Notes
1.1. Rationale for Controlled Release
The primary goal for a controlled-release BSK formulation is to maintain a high local concentration of bismuth at the gastric mucosa. The benefits include:
-
Prolonged Anti-H. pylori Action: Sustained release ensures that the minimum inhibitory concentration (MIC) against H. pylori is maintained for an extended period, which is crucial for effective eradication.[6]
-
Enhanced Gastroprotection: A continuous presence of bismuth helps maintain the protective glycoprotein-bismuth layer over the gastric mucosa, shielding it from acidic and peptic damage.[4][5]
-
Site-Specific Targeting: Mucoadhesive polymers can be incorporated to target the formulation to the gastric mucosa, especially the site of ulceration or H. pylori colonization.[7]
-
Improved Pharmacokinetic Profile: While local action is primary, controlling the release can modulate the small portion of bismuth that gets absorbed systemically.[2]
1.2. Mechanisms of Action & Signaling
BSK's therapeutic effects are achieved through several mechanisms. It forms complexes with mucus glycoproteins to create a protective coat on the ulcer base and acts as a diffusion barrier to hydrochloric acid.[1][4] It also exhibits direct bactericidal activity against H. pylori by inhibiting various bacterial enzymes, disrupting cell wall synthesis, and preventing bacterial adhesion to epithelial cells.[1][2][5] Furthermore, BSK has cytoprotective effects, stimulating the mucosal secretion of prostaglandins and bicarbonate.[1][4] While the precise signaling pathways for BSK are not fully elucidated, studies on other bismuth salts like bismuth subsalicylate suggest a potential role in activating a Ca2+/MAP-kinase-dependent pathway, which promotes gastric mucous epithelial cell growth and healing.[8]
Caption: Conceptual overview of BSK's local and cellular mechanisms of action.
1.3. Formulation Strategies
Several approaches can be employed to achieve controlled release of BSK.
-
Mucoadhesive Systems: These formulations utilize polymers like chitosan, carbopol, or hydroxypropyl methylcellulose (HPMC) that adhere to the gastric mucus layer, increasing residence time and localizing drug delivery.[7]
-
Floating Drug Delivery Systems (FDDS): By incorporating gas-generating agents (e.g., sodium bicarbonate) or using low-density polymers, these systems can be designed to float on gastric contents, prolonging their gastric residence time.[7]
-
Matrix-Based Systems: BSK can be dispersed within a hydrophilic or hydrophobic polymer matrix. Drug release is controlled by the rate of polymer swelling, erosion, and drug diffusion from the matrix.
-
Microencapsulation/Microspheres: BSK can be encapsulated within polymer microspheres, providing a large surface area for mucoadhesion and a well-defined release profile.
2. Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of a controlled-release BSK system using mucoadhesive microspheres as an example.
Caption: A generalized workflow for developing and testing controlled-release BSK.
2.1. Protocol 1: Preparation of BSK-Loaded Mucoadhesive Microspheres
This protocol describes the preparation of BSK-loaded chitosan microspheres using an emulsion-solvent evaporation method.
Materials:
-
This compound (BSK)
-
Chitosan (low molecular weight)
-
Glacial Acetic Acid
-
Liquid Paraffin (heavy and light, mixed 1:1)
-
Sorbitan monooleate (Span 80)
-
Glutaraldehyde (25% v/v aqueous solution)
-
Petroleum Ether or n-hexane
-
Acetone
-
Deionized Water
Procedure:
-
Prepare Drug-Polymer Solution: Dissolve 1 g of chitosan in 50 mL of 2% (v/v) acetic acid solution with constant stirring. Once fully dissolved, disperse 500 mg of BSK into the chitosan solution and stir until a homogenous suspension is formed.
-
Prepare Oil Phase: In a 500 mL beaker, prepare 200 mL of the liquid paraffin mixture and add 1.5% (v/v) of Span 80. Stir at 500 rpm using a mechanical stirrer.
-
Emulsification: Add the aqueous drug-polymer solution dropwise into the oil phase while maintaining stirring at 500 rpm. Continue stirring for 10 minutes to form a stable water-in-oil (w/o) emulsion.
-
Cross-linking: Add 5 mL of glutaraldehyde solution dropwise to the emulsion. Continue stirring for 3 hours to allow for the cross-linking of chitosan and hardening of the microspheres.
-
Isolation and Washing:
-
Transfer the emulsion to centrifuge tubes and collect the microspheres by decanting the liquid paraffin.
-
Wash the microspheres three times with petroleum ether or n-hexane to remove any residual oil, followed by a wash with acetone to remove the petroleum ether.
-
Finally, wash with deionized water to remove the unreacted glutaraldehyde.
-
-
Drying: Dry the resulting microspheres in a desiccator or a lyophilizer for 24 hours. Store in an airtight container.
2.2. Protocol 2: In Vitro Drug Release Study
This protocol determines the release profile of BSK from the microspheres in a simulated gastric fluid.
Materials:
-
BSK-loaded microspheres
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
USP Type II Dissolution Apparatus (Paddle type)
-
Syringes with 0.45 µm filters
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
-
Setup: Place 500 mL of SGF (pH 1.2) in each dissolution vessel and maintain the temperature at 37 ± 0.5°C. Set the paddle rotation speed to 50 rpm.
-
Sample Addition: Accurately weigh an amount of microspheres equivalent to 100 mg of BSK and add it to each vessel.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a 5 mL aliquot of the dissolution medium.
-
Medium Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed SGF to maintain a constant volume.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.
-
Analysis: Determine the concentration of bismuth in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or AAS.[9][10][11] The cumulative percentage of drug released is calculated based on the initial drug loading.
2.3. Protocol 3: In Vivo Evaluation in a Rat Model
This protocol outlines a basic pharmacokinetic study in Wistar rats to compare the controlled-release formulation with a standard BSK suspension.
Materials:
-
Wistar rats (male, 200-250 g)
-
BSK-loaded microspheres
-
BSK standard powder
-
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for bismuth analysis in plasma.[12]
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week with free access to standard pellet diet and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into two groups (n=6 per group).
-
Group 1 (Control): Administer an aqueous suspension of standard BSK powder via oral gavage at a dose of 50 mg/kg.
-
Group 2 (Test): Administer a suspension of the BSK-loaded microspheres at a dose equivalent to 50 mg/kg of BSK.
-
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into tubes containing anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bismuth Analysis: Digest the plasma samples (e.g., with nitric acid) and determine the bismuth concentration using ICP-MS.[12]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both groups.
3. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Formulation and Physicochemical Properties
| Formulation ID | Polymer | Drug:Polymer Ratio | Mean Particle Size (µm) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| BSK-MS-01 | Chitosan | 1:2 | 150.4 ± 12.2 | 85.6 ± 4.1 |
| BSK-MS-02 | Chitosan | 1:3 | 185.2 ± 15.8 | 91.3 ± 3.5 |
| BSK-MS-03 | HPMC | 1:2 | 210.7 ± 18.1 | 82.1 ± 5.3 |
Table 2: Comparative In Vitro Cumulative Release Profile (%)
| Time (h) | BSK Suspension | BSK-MS-01 Formulation |
|---|---|---|
| 0.5 | 85.2 ± 5.6 | 15.4 ± 2.1 |
| 1 | 96.1 ± 4.2 | 25.8 ± 2.9 |
| 2 | 98.5 ± 3.1 | 38.6 ± 3.5 |
| 4 | - | 55.1 ± 4.2 |
| 8 | - | 72.9 ± 5.1 |
| 12 | - | 85.3 ± 4.8 |
| 24 | - | 94.7 ± 3.9 |
Table 3: Pharmacokinetic Parameters in Wistar Rats
| Parameter | BSK Suspension (Control) | BSK-MS-01 Formulation (Test) |
|---|---|---|
| Cmax (ng/mL) | 75.3 ± 8.1 | 40.1 ± 5.5 |
| Tmax (h) | 0.5 | 4.0 |
| AUC₀₋₂₄ (ng·h/mL) | 180.5 ± 20.4 | 450.8 ± 45.7 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bismuth subsalicylate increases intracellular Ca2+, MAP-kinase activity, and cell proliferation in normal human gastric mucous epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. CN102590123A - Method for detecting content of bismuth in bismuth potassium citrate medicament - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Bismuth Subcitrate Potassium in Reversing Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates innovative strategies to restore the efficacy of existing antimicrobial agents. Bismuth subcitrate potassium, a component of quadruple therapy for Helicobacter pylori eradication, has emerged as a promising agent for reversing antibiotic resistance in a broader range of pathogenic bacteria. These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and experimental protocols for studying the synergistic potential of this compound in combination with conventional antibiotics.
Mechanisms of Action in Antibiotic Resistance Reversal
This compound exhibits a multi-pronged approach to overcoming antibiotic resistance, primarily by disrupting fundamental bacterial processes and directly inactivating resistance-conferring enzymes.
Inhibition of Metallo-β-Lactamases (MBLs)
A critical mechanism of resistance to β-lactam antibiotics, including carbapenems, is the production of metallo-β-lactamases (MBLs) such as New Delhi Metallo-β-lactamase 1 (NDM-1). Bismuth compounds have been shown to be potent inhibitors of these enzymes.[1] The proposed mechanism involves the displacement of essential zinc ions (Zn²⁺) from the active site of the MBL by bismuth ions (Bi³⁺). This inactivation of the enzyme prevents the hydrolysis of the β-lactam ring of the antibiotic, thereby restoring its antibacterial activity.
Disruption of Bacterial Iron Homeostasis and Energy Metabolism
Recent studies have revealed that bismuth compounds can sensitize multidrug-resistant bacteria, such as Pseudomonas aeruginosa, to various classes of antibiotics by disrupting their iron homeostasis.[2][3][4][5] This mechanism involves several key steps:
-
Interference with Siderophores: Bismuth binds to siderophores, which are molecules secreted by bacteria to scavenge iron, thereby impeding iron acquisition.
-
Inhibition of Iron-Sulfur Cluster Enzymes: Inside the bacterial cell, bismuth inhibits enzymes that contain iron-sulfur clusters. These enzymes are crucial for cellular respiration and other essential metabolic processes.
-
Disruption of the Electron Transport Chain and Proton Motive Force: By targeting these enzymes, bismuth disrupts the electron transport chain, leading to a dissipation of the proton motive force across the bacterial membrane.
-
Impairment of Efflux Pumps: The reduction in the proton motive force impairs the activity of efflux pumps, which are a major mechanism of antibiotic resistance by actively pumping antibiotics out of the cell. This leads to an intracellular accumulation of the antibiotic, enhancing its efficacy.
Data Presentation: Quantitative Effects on Antibiotic Resistance
The combination of this compound with various antibiotics has demonstrated a significant reduction in the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of resistant bacteria.
Synergistic Activity against Helicobacter pylori
| H. pylori Strain | Bismuth Preparation | MIC Range (µg/mL) |
| Clinical Isolates (n=9) | This compound | 1 - 8 |
| Reference Strains (n=3) | This compound | 4 - 8 |
| Clinical Isolates (n=9) | Bismuth Potassium Citrate | 2 - 16 |
| Reference Strains (n=3) | Bismuth Potassium Citrate | 8 - 16 |
| Clinical Isolates (n=9) | Bismuth Subsalicylate | 4 - 32 |
| Reference Strains (n=3) | Bismuth Subsalicylate | 8 - 32 |
| Data summarized from a study on in vitro susceptibility of H. pylori to bismuth preparations.[6] |
Reversal of Aminoglycoside Resistance in Gram-Negative Bacteria
A study on the effects of bismuth subsalicylate (BSS) demonstrated a significant potentiation of aminoglycoside activity against resistant Gram-negative bacteria.
| Bacterial Strain | Antibiotic | BSS Concentration (µM) | Fold Reduction in IC24 |
| Klebsiella pneumoniae (resistant) | Amikacin | 700 | 4 |
| Salmonella typhimurium | Gentamicin | 500 | 7 |
| Enterobacter cloacae | Amikacin | 500 | 7 |
| Serratia marcescens | Tobramycin | 500 | 7 |
| Enterobacter cloacae | Tobramycin | - (Bismuth Nitrate) | 4 |
| IC24: Concentration required to inhibit culture growth for 24 hours.[7][8] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of combining this compound with an antibiotic.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
This compound stock solution
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic of interest at a concentration at least 10x the expected MIC.
-
Plate Setup:
-
Dispense 50 µL of broth into each well of a 96-well plate.
-
Create a two-fold serial dilution of the antibiotic along the x-axis (e.g., columns 1-10).
-
Create a two-fold serial dilution of this compound along the y-axis (e.g., rows A-G).
-
Row H should contain the antibiotic dilutions alone, and column 11 should contain the this compound dilutions alone to determine their individual MICs. Well H12 serves as a growth control (no antimicrobial agents).
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm to determine bacterial growth.
-
The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of FIC Index: [5][9][10][11]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of the combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Growth medium
-
This compound and antibiotic solutions
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing growth medium with the following:
-
No drug (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC)
-
Antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)
-
Combination of this compound and the antibiotic (at the same concentrations as above)
-
-
Inoculation: Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
Antagonism is a > 2-log₁₀ increase in CFU/mL.
-
Conclusion
This compound demonstrates significant potential as an antibiotic resistance breaker against a range of clinically relevant bacteria. Its multifaceted mechanisms of action, including the inhibition of key resistance enzymes and the disruption of fundamental cellular processes, make it a valuable candidate for combination therapies. The protocols outlined in these application notes provide a framework for researchers to further investigate and quantify the synergistic effects of this compound with various antibiotics, paving the way for the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Pharmacophore-Based Study: An In Silico Perspective for the Identification of Potential New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors [mdpi.com]
- 3. In Silico Evaluation of Potential NDM-1 Inhibitors: An Integrated Docking and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Bactericidal Versus Bacteriostatic Activity of Bismuth Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth, a heavy metal with a long history of medicinal use, is re-emerging as a promising antimicrobial agent, particularly in an era of rising antibiotic resistance. Its compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] A critical aspect of characterizing the antimicrobial properties of bismuth compounds is to determine whether their action is bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). This document provides detailed methodologies for assessing the bactericidal versus bacteriostatic activity of various bismuth formulations.
The antimicrobial mechanism of bismuth is multifaceted. It is understood that bismuth compounds can increase the permeability of the bacterial cell membrane, leading to disruption of the cell wall and membrane integrity.[1][4][5] Bismuth ions can also inactivate essential bacterial enzymes and proteins by binding to sulfhydryl groups, thereby disrupting key metabolic processes like ATP synthesis and iron transport.[5] This multi-targeted approach is believed to contribute to the low incidence of bacterial resistance to bismuth.
Key Methodologies for Assessment
To comprehensively evaluate the antibacterial activity of bismuth compounds, a series of quantitative assays are employed. These include the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and time-kill kinetic assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is the fundamental starting point for assessing antibacterial activity.
Protocol: Broth Microdilution Method
This method is widely used for determining the MIC of bismuth compounds against various bacterial strains.[6][7]
Materials:
-
Bismuth compound of interest (e.g., bismuth salt, bismuth nanoparticles)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bismuth Stock Solution: Prepare a concentrated stock solution of the bismuth compound in a suitable solvent. Ensure the solvent itself does not have antimicrobial properties at the concentrations used.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the bismuth compound in the broth medium. The final volume in each well should be 100 µL. Leave wells for positive (bacteria, no bismuth) and negative (broth only) controls.
-
Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (typically 1 x 106 CFU/mL).
-
Inoculation: Add 100 µL of the bacterial inoculum to each well (except the negative control), resulting in a final bacterial concentration of 5 x 105 CFU/mL. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the bismuth compound in which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a direct measure of the bactericidal activity.
Protocol: MBC Determination
This protocol is a continuation of the MIC assay.[6][7][8]
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the bismuth compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of the antimicrobial activity over time, clearly distinguishing between bactericidal and bacteriostatic effects. A bactericidal agent will show a significant reduction in viable cell count over time, whereas a bacteriostatic agent will maintain the cell count at or near the initial inoculum level.
Protocol: Time-Kill Curve Analysis [9][10]
Materials:
-
Bismuth compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, spreader, incubator)
Procedure:
-
Preparation: Prepare flasks containing broth with the bismuth compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the bismuth compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 105 to 1 x 106 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each bismuth concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity is indicated by a <3-log10 reduction in CFU/mL.
-
Data Presentation
Quantitative data from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: MIC and MBC of Bismuth Compounds against Various Bacterial Strains.
| Bismuth Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Bismuth Nanoparticles | Streptococcus salivarius | 2.5 | 5 | 2 | [3] |
| Bismuth Nanoparticles | Enterococcus faecalis | 5 | 10 | 2 | [3] |
| Bismuth/Silver Nanoparticles | Staphylococcus aureus | 1.72 | 1.72 | 1 | [7] |
| Bismuth/Silver Nanoparticles | Escherichia coli | 3.44 | 3.44 | 1 | [7] |
| Bismuth-organic Frameworks (Rods) | Aggregatibacter actinomycetemcomitans | 31.3 | 31.3 | 1 | [6][11] |
| Bismuth-organic Frameworks (Rods) | Fusobacterium nucleatum | 31.3 | 31.3 | 1 | [6][11] |
| Bismuth-organic Frameworks (Rods) | Porphyromonas gingivalis | 31.3 | 31.3 | 1 | [6][11] |
| Colloidal Bismuth Subcitrate | Streptococcus mutans | 125 | >1000 | >8 | [6][11] |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Visualizations
Diagrams are essential for visualizing experimental workflows and the proposed mechanisms of action of bismuth.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Properties of Some Cyclic Organobismuth(III) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of bismuth nanoparticles in the inhibition of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 6. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial efficacy of novel bismuth-silver nanoparticles synthesis on Staphylococcus aureus and Escherichia coli infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Utilization of time-kill kinetic methodologies for assessing the bactericidal activities of ampicillin and bismuth, alone and in combination, against Helicobacter pylori in stationary and logarithmic growth phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Experimental Design for Testing Bismuth-Based Quadruple Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth-based quadruple therapy is a key first-line and rescue treatment for Helicobacter pylori infection, especially in areas with high antibiotic resistance.[1][2] This therapy typically consists of a proton pump inhibitor (PPI), a bismuth salt (like bismuth subcitrate or subsalicylate), and two antibiotics, most commonly metronidazole and tetracycline.[3] The multifaceted mechanism of bismuth, which includes inhibiting bacterial protein and cell wall synthesis, membrane function, and ATP synthesis, combined with its synergistic or additive effects with antibiotics, makes it highly effective.[4][5] In vitro testing is a crucial first step in evaluating the efficacy of new formulations or understanding the synergistic interactions of the therapeutic components. This document provides detailed protocols for the in vitro assessment of bismuth-based quadruple therapy against H. pylori.
Key Experimental Protocols
Protocol 1: Helicobacter pylori Culture and Maintenance
This protocol describes the standard method for culturing H. pylori for use in susceptibility and viability assays.
Materials:
-
H. pylori strains (e.g., ATCC 43504, J99, or clinical isolates)
-
Columbia Agar with 5% horse blood
-
Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS)
-
Microaerophilic gas mixture (5% O₂, 10% CO₂, 85% N₂)
-
Incubator (37°C)
-
Spectrophotometer
Procedure:
-
Streak the H. pylori strain from a frozen stock onto a Columbia blood agar plate.
-
Incubate the plate at 37°C under microaerophilic conditions for 3-5 days.
-
Harvest colonies from the plate and inoculate them into BHI broth supplemented with 10% FBS.
-
Incubate the liquid culture at 37°C under microaerophilic conditions with shaking (120 rpm) for 24-48 hours.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀). An OD₆₀₀ of approximately 1.0 corresponds to about 1x10⁸ colony-forming units (CFU)/mL.
-
Use the bacterial suspension when it reaches the mid-logarithmic growth phase for subsequent experiments.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination) via Agar Dilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of each component of the quadruple therapy.
Materials:
-
Mueller-Hinton agar supplemented with 5% horse blood
-
Stock solutions of Bismuth Subcitrate, PPI, Metronidazole, and Tetracycline
-
H. pylori suspension (adjusted to 1x10⁷ CFU/mL)
-
Sterile Petri dishes
Procedure:
-
Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of each antimicrobial agent. A drug-free plate serves as a growth control.
-
Spot-inoculate 1-2 µL of the standardized H. pylori suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C under microaerophilic conditions for 72 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[6]
Protocol 3: Synergy Testing via Checkerboard Assay
This protocol evaluates the synergistic, additive, indifferent, or antagonistic interactions between the components of the therapy.[1]
Materials:
-
96-well microtiter plates
-
BHI broth with 10% FBS
-
Stock solutions of the therapeutic agents
-
H. pylori suspension (adjusted to 5x10⁵ CFU/mL)
-
Resazurin solution (viability indicator)
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A horizontally and Drug B vertically in BHI broth.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum. Include wells for growth control (no drugs) and sterility control (no bacteria).
-
Add 100 µL of the standardized H. pylori suspension to each well.
-
Incubate the plate at 37°C under microaerophilic conditions for 48-72 hours.
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. A color change from blue to pink indicates bacterial growth.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as described in the data presentation section.
Protocol 4: Cytotoxicity Assay on Gastric Epithelial Cells (MTT Assay)
This protocol assesses the potential toxicity of the therapeutic agents on human gastric cells. The human gastric adenocarcinoma AGS cell line is a suitable model.[7][8]
Materials:
-
AGS cells (ATCC CRL-1739)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Therapeutic agents at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed AGS cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Remove the medium and add fresh medium containing serial dilutions of the individual drugs or their combination. Include untreated cells as a control.
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: MICs of Individual and Combined Agents against H. pylori
| H. pylori Strain | Agent | MIC (µg/mL) Alone | MIC (µg/mL) Combination w/ Drug X | FICI | Interpretation |
| ATCC 43504 | Bismuth Subcitrate | 8 | 2 | ||
| Metronidazole | 4 | 0.5 | 0.375 | Synergy | |
| Clinical Isolate 1 | Bismuth Subcitrate | 16 | 8 | ||
| Metronidazole | >64 | 16 | 0.75 | Additive |
Table 2: Interpretation of FICI Values
| FICI Value | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Visualizations
Diagrams created using Graphviz to illustrate workflows and mechanisms.
Caption: Overall experimental workflow for in vitro testing.
Caption: Proposed mechanisms of action on H. pylori.
Caption: Logical relationship for FICI calculation and interpretation.
References
- 1. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Helicobacter pylori Infection Treatment: Helicobacter pylori Infection Treatment [emedicine.medscape.com]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. strategian.com [strategian.com]
- 6. Efficacy of a 14-day quadruple-therapy regimen for third-line Helicobacter pylori eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of Helicobacter pylori-induced infection in gastric epithelial AGS cells on microglia-mediated toxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Inhibition of Helicobacter pylori Urease by Bismuth Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Helicobacter pylori (H. pylori) is a bacterium that colonizes the human stomach and is a major causative agent of peptic ulcers and gastric cancer. A key survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease. Urease catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide, effectively neutralizing gastric acid in the immediate vicinity of the bacterium. The inhibition of H. pylori urease is, therefore, a critical therapeutic target for the eradication of this pathogen. Bismuth compounds have long been used in the treatment of H. pylori infections, and their efficacy is, in part, attributed to their ability to inhibit urease activity.[1][2][3]
These application notes provide detailed protocols for measuring the inhibition of H. pylori urease by bismuth compounds, present quantitative data on the inhibitory effects of various bismuth complexes, and illustrate the underlying mechanisms and experimental workflows.
Data Presentation: Inhibition of Urease by Bismuth Compounds
The inhibitory potential of bismuth compounds against urease can be quantified by determining parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize key quantitative data from studies on the inhibition of urease by different bismuth compounds.
Table 1: Inhibition Constants (Ki) of Bismuth Compounds against Jack Bean Urease
| Bismuth Compound | Inhibition Type | Ki Value (mM) |
| Ranitidine Bismuth Citrate (RBC) | Non-competitive | 1.17 ± 0.09 |
| Bi(EDTA) | Competitive | 1.74 ± 0.14 |
| Bi(Cys)3 | Competitive | 1.84 ± 0.15 |
Source: Data extracted from studies on the mechanisms of urease inhibition by bismuth complexes.[1][2]
Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC Range (µg/mL) |
| Bismuth Subsalicylate (BSS) | 4 - 32 |
| Bismuth Potassium Citrate | 2 - 16 |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 |
Source: Data from in vitro susceptibility testing of H. pylori strains.[4]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for H. pylori Urease Inhibition (Indophenol/Berthelot Method)
This protocol describes a common method to determine urease activity by measuring the production of ammonia, which reacts with phenol and hypochlorite to form a blue-colored indophenol that can be quantified spectrophotometrically.[5][6]
Materials:
-
H. pylori lysate or purified H. pylori urease
-
Bismuth compound stock solution
-
Urea solution (e.g., 100 mM)
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare serial dilutions of the bismuth compound in phosphate buffer.
-
Prepare a solution of H. pylori urease in phosphate buffer. The optimal concentration should be determined empirically.
-
-
Incubation:
-
In a 96-well plate, add 25 µL of the urease solution to each well.
-
Add 25 µL of the various concentrations of the bismuth compound solution to the respective wells. For the control (uninhibited activity), add 25 µL of phosphate buffer instead of the inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Urease Reaction:
-
Initiate the urease reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
-
Ammonia Detection:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the bismuth compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Agar Dilution Method
This protocol is used to determine the lowest concentration of a bismuth compound that inhibits the visible growth of H. pylori.[4]
Materials:
-
H. pylori strains (including reference and clinical isolates)
-
Mueller-Hinton agar supplemented with 5-10% horse or bovine serum
-
Bismuth compound stock solution
-
Petri dishes
-
Microaerophilic incubation system (e.g., gas jar with CampyGen pack)
Procedure:
-
Plate Preparation:
-
Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of the bismuth compound. A control plate without any bismuth compound should also be prepared.
-
To do this, add the appropriate volume of the bismuth stock solution to the molten agar before pouring it into the Petri dishes.
-
-
Inoculum Preparation:
-
Culture the H. pylori strains on non-selective agar plates for 48-72 hours in a microaerophilic environment.
-
Harvest the bacteria and suspend them in sterile saline or broth to a turbidity equivalent to a 1.0 McFarland standard (approximately 3 x 10^8 CFU/mL).
-
-
Inoculation:
-
Spot-inoculate the bacterial suspension onto the surface of the agar plates containing the different concentrations of the bismuth compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the bismuth compound at which there is no visible growth of the bacteria.[7]
-
Visualizations
Mechanism of Urease Inhibition by Bismuth
Bismuth compounds can inhibit urease through multiple mechanisms. A primary mode of action is the direct interaction with the enzyme's active site. Specifically, bismuth ions (Bi³⁺) can bind to the sulfhydryl group of a critical cysteine residue (Cys319 in Klebsiella aerogenes urease, which is homologous to the active site cysteine in H. pylori urease), leading to inactivation of the enzyme.[1][2] Some bismuth complexes act as competitive inhibitors, while others are non-competitive.[1][2] Furthermore, there is evidence that bismuth can disrupt the maturation of the urease enzyme by binding to the metallochaperone UreG, which is involved in nickel insertion into the urease active site.[8][9]
Caption: Proposed mechanisms of H. pylori urease inhibition by bismuth compounds.
Experimental Workflow for Urease Inhibition Assay
The following diagram outlines the general workflow for a spectrophotometric assay to measure urease inhibition.
Caption: General workflow for a spectrophotometric urease inhibition assay.
Logical Relationship for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) follows a logical progression from preparing the bacterial culture and inhibitor plates to observing the effect on bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori [mdpi.com]
- 5. Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bismuth Subcitrate Potassium Concentration for Synergistic Antibiotic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to optimize bismuth subcitrate potassium concentrations for synergistic antibiotic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the synergistic effect of this compound with antibiotics?
A1: The synergistic effect of this compound is multifactorial. It is not solely a direct enhancement of the antibiotic's primary function but rather a combination of actions that weaken the bacteria and increase their susceptibility to the antibiotic. Key mechanisms include:
-
Disruption of Bacterial Cell Wall and Membrane: Bismuth compounds can damage the bacterial cell envelope, increasing its permeability. This allows for better penetration of antibiotics into the bacterial cell.
-
Inhibition of Bacterial Enzymes: Bismuth ions can inactivate essential bacterial enzymes, such as urease in H. pylori, by binding to critical sites. This disrupts vital metabolic processes.[1]
-
Disruption of Iron Homeostasis: Bismuth can interfere with bacterial iron metabolism by binding to siderophores, which are molecules bacteria use to acquire iron. This disruption inhibits the electron transport chain and impairs efflux pump activity, leading to an accumulation of the antibiotic inside the bacterium.[2][3]
-
Inhibition of Biofilm Formation: Bismuth has been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously resistant to antibiotics. At sub-inhibitory concentrations, bismuth can reduce the production of extracellular polysaccharides that form the biofilm matrix.
Q2: Which antibiotics exhibit the most significant synergy with this compound?
A2: this compound has shown synergistic or additive effects with a range of antibiotics, particularly those used in the treatment of Helicobacter pylori infections. These include:
-
Metronidazole: Synergy has been observed, especially in reverting metronidazole-resistant H. pylori strains to sensitive.[4]
-
Clarithromycin: Some studies have reported additive effects.[5]
-
Amoxicillin: The combination is a key component of some H. pylori eradication therapies.[6][7]
-
Tetracycline: Often used in combination with bismuth in quadruple therapy regimens.[8][9][10]
It is important to note that the degree of synergy can vary between different bacterial strains and the specific experimental conditions.[11][12]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) ranges for this compound against common pathogens like H. pylori?
A3: The MIC of bismuth compounds can vary depending on the specific salt and the bacterial strain being tested. For colloidal bismuth subcitrate (CBS), the MIC against H. pylori typically ranges from 1 to 8 µg/mL.[11] Other bismuth salts like bismuth subsalicylate and bismuth potassium citrate have MIC ranges of 4 to 32 µg/mL and 2 to 16 µg/mL, respectively.[11]
Troubleshooting Guides
Problem 1: Inconsistent results in checkerboard assays.
-
Possible Cause: Precipitation of this compound in the growth medium.
-
Solution: Ensure that the this compound stock solution is properly prepared and dissolved before adding it to the assay plate. Some studies use a colloidal suspension of bismuth in dimethyl sulfoxide (DMSO) to improve solubility.[11] It is also crucial to consider the pH of the medium, as bismuth salts can precipitate at certain pH values.
-
-
Possible Cause: Variation in inoculum size.
-
Solution: Standardize the bacterial inoculum for every experiment. Use a spectrophotometer to adjust the optical density (OD) of the bacterial suspension to a consistent value (e.g., 0.5 McFarland standard) before adding it to the microplate wells.
-
-
Possible Cause: Differences between microplate and larger culture formats.
-
Solution: Be aware that results from 96-well plate checkerboard assays may not always directly translate to larger culture volumes. Factors like aeration and surface-to-volume ratio can differ. If inconsistencies are observed, it may be necessary to validate the findings from the checkerboard assay in a larger volume format, such as a time-kill assay in flasks.[13]
-
Problem 2: Difficulty in interpreting the Fractional Inhibitory Concentration (FIC) index.
-
Possible Cause: Ambiguous FIC index values.
-
Solution: The interpretation of the FIC index follows established criteria: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[14] If your results consistently fall in the additive/indifferent range, it doesn't necessarily mean the combination is ineffective, but rather that the interaction is not strongly synergistic under the tested conditions.
-
Problem 3: Biofilm fails to form or forms unevenly in the inhibition assay.
-
Possible Cause: Inappropriate bacterial strain or growth conditions.
-
Solution: Ensure that the bacterial strain you are using is a known biofilm producer. Optimize growth conditions such as the type of medium, incubation time, and temperature to promote robust biofilm formation.
-
-
Possible Cause: Issues with the microplate surface.
-
Solution: Use tissue culture-treated microplates, as they are specifically designed to promote cell adherence and can lead to more consistent biofilm formation.
-
Data Presentation
Table 1: Synergistic Concentrations of this compound with Various Antibiotics against H. pylori
| Antibiotic | This compound Concentration (µg/mL) | Antibiotic Concentration (µg/mL) | FIC Index | Interaction |
| Metronidazole | 0.25 - 0.5 x MIC | Varies | ≤ 0.5 | Synergy[4] |
| Amoxicillin | Not specified | Not specified | 1.00 - 1.25 | No Interaction[15] |
| Clarithromycin | Not specified | Not specified | 1.00 - 1.25 | No Interaction[15] |
Note: The FIC index is a common measure of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered synergistic.[14]
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is adapted for determining the synergistic effect of this compound and an antibiotic against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Antibiotic stock solution
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh CAMHB to achieve an optical density corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare Drug Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the y-axis (rows A-H), create a two-fold serial dilution of this compound.
-
Along the x-axis (columns 1-12), create a two-fold serial dilution of the antibiotic.
-
-
Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 24-48 hours).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic effect of the combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Culture flasks with appropriate broth
-
This compound and antibiotic at desired concentrations (e.g., based on checkerboard results)
-
Shaking incubator
-
Plates for colony counting (e.g., Mueller-Hinton agar)
-
Sterile saline for dilutions
Procedure:
-
Prepare Cultures: In separate flasks, prepare the following cultures:
-
Growth control (no drug)
-
This compound alone
-
Antibiotic alone
-
Combination of this compound and antibiotic
-
-
Inoculation: Inoculate each flask with the standardized bacterial suspension.
-
Incubation and Sampling: Incubate the flasks in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of the collected samples in sterile saline and plate them on agar plates.
-
Data Analysis: After incubation, count the number of colonies (CFU/mL) on each plate. Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Biofilm Inhibition Assay
This protocol determines the effect of this compound on biofilm formation.
Materials:
-
96-well tissue culture-treated plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)
-
This compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
-
Microplate reader
Procedure:
-
Prepare Plates: Add 100 µL of bacterial culture to each well of the microplate. Add serial dilutions of this compound to the wells. Include a growth control without bismuth.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-72 hours).
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with a sterile buffer (e.g., PBS).
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells again to remove excess stain.
-
Destaining: Add a destaining solution (e.g., 200 µL of 33% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the destained solution in a microplate reader at a wavelength of approximately 570 nm. A lower absorbance indicates greater inhibition of biofilm formation.[16][17][18]
Visualizations
References
- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of the action of metronidazole on Helicobacter pylori by omeprazole and bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro synergy testing of clarithromycin and 14-hydroxyclarithromycin with amoxicillin or bismuth subsalicylate against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amoxicillin or tetracycline in bismuth-containing quadruple therapy as first-line treatment for Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Metronidazole Resistance Using Bismuth Subcitrate Potassium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the use of bismuth subcitrate potassium to overcome metronidazole resistance in bacteria, particularly Helicobacter pylori.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound helps overcome metronidazole resistance?
A1: this compound does not directly reverse the genetic mutations that cause metronidazole resistance. Instead, it employs a multi-targeted approach that circumvents these resistance mechanisms. Bismuth exerts a direct bactericidal effect by forming complexes in the bacterial wall and periplasmic space, inhibiting various essential enzymes, disrupting ATP synthesis, and preventing bacterial adherence to gastric mucosa.[1] This multifaceted attack weakens the bacteria, making them more susceptible to the effects of metronidazole, even if traditional resistance mechanisms are present.
Q2: Is there evidence of synergy between this compound and metronidazole?
A2: The evidence for direct synergy is mixed. Some in vitro studies using checkerboard assays have shown synergistic or partial synergistic effects between bismuth compounds and metronidazole against metronidazole-resistant H. pylori strains.[2] However, other studies have reported no direct synergistic interactions, suggesting that the enhanced eradication rates seen in clinical settings are due to bismuth's independent antibacterial activity and its ability to create a more favorable environment for metronidazole to act, rather than a classic synergistic interaction at the molecular level.[3]
Q3: My H. pylori strain shows a high Minimum Inhibitory Concentration (MIC) for metronidazole, but sequencing of the rdxA gene reveals no mutations. What are other possible resistance mechanisms?
A3: While null mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase responsible for activating metronidazole, are a major cause of resistance, other mechanisms exist.[4] These can include:
-
Mutations in other reductase genes: Genes such as frxA (NADPH-flavin-oxidoreductase) and fdxB (ferredoxin-like enzymes) are also involved in metronidazole reduction, and mutations in these can contribute to resistance, often in conjunction with rdxA alterations.[5]
-
Upregulation of efflux pumps: Increased expression of efflux pumps can actively transport metronidazole out of the bacterial cell, reducing its intracellular concentration.
-
Altered redox potential: Changes in the intracellular redox environment of the bacterium can affect the reduction of metronidazole to its active, cytotoxic form.[6]
-
Enhanced DNA repair mechanisms: Increased capacity to repair DNA damage caused by activated metronidazole can contribute to survival.
-
Biofilm formation: Bacteria within a biofilm can be less susceptible to antibiotics due to reduced diffusion and altered metabolic states.[6]
Q4: Can this compound prevent the development of metronidazole resistance?
A4: While not definitively proven to prevent the initial emergence of resistant mutations, the inclusion of bismuth in treatment regimens can reduce the clinical impact of pre-existing resistance and may lower the likelihood of treatment failure, which is a key factor in the selection and spread of resistant strains.[7] By having a separate, multi-targeted mechanism of action, bismuth provides a secondary line of attack that is not compromised by metronidazole resistance.
Q5: What are the typical MIC ranges observed for this compound against H. pylori?
A5: The Minimum Inhibitory Concentrations (MICs) for colloidal bismuth subcitrate typically range from 1 to 8 µg/mL against H. pylori.[3] For bismuth subsalicylate and bismuth potassium citrate, the MICs can range from 4 to 32 µg/mL and 2 to 16 µg/mL, respectively.[3]
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound in agar dilution assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of Bismuth: | Bismuth salts can be poorly soluble and may precipitate in the agar, leading to uneven drug distribution. Ensure the bismuth compound is fully dissolved or evenly suspended in the solvent before adding it to the molten agar. Mix the agar thoroughly after adding the bismuth solution. |
| pH of the Medium: | While some studies suggest the antibacterial activity of bismuth is not significantly altered by pH in the range of 5-8, extreme pH values could potentially affect its solubility and activity.[3] Verify and standardize the pH of your Mueller-Hinton agar. |
| Inoculum Preparation: | An inconsistent inoculum size can lead to variable MIC results. Standardize your inoculum preparation using a McFarland standard to ensure a consistent bacterial density. |
| Incubation Conditions: | H. pylori requires a microaerophilic environment. Ensure your incubation conditions (gas mixture, temperature, and humidity) are optimal and consistent for every experiment. |
Problem 2: No synergistic effect observed in a checkerboard assay with a clinically metronidazole-resistant H. pylori isolate.
| Possible Cause | Troubleshooting Step |
| Lack of True Synergy: | As mentioned in the FAQs, the interaction between bismuth and metronidazole may not be truly synergistic in all strains. The clinical benefit may be due to additive or independent effects. |
| Inappropriate Concentration Range: | Ensure that the concentration ranges tested for both this compound and metronidazole bracket the expected MIC values for each compound individually. |
| Suboptimal Assay Conditions: | Verify all assay parameters, including the growth medium, inoculum size, and incubation time. For H. pylori, a 72-hour incubation period is typically required. |
| Strain-Specific Differences: | The nature of the interaction can be strain-dependent. Test multiple clinical isolates to determine if the lack of synergy is a consistent finding. |
Problem 3: Difficulty in culturing H. pylori after exposure to sub-lethal concentrations of this compound for downstream analysis.
| Possible Cause | Troubleshooting Step |
| Bismuth-Induced Stress: | Bismuth can induce a stress response in H. pylori, potentially leading to a viable but non-culturable (VBNC) state. |
| Carryover of Bismuth: | Residual bismuth in the bacterial pellet after harvesting can inhibit growth on fresh media. Wash the bacterial cells with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining bismuth before plating. |
| Morphological Changes: | Bismuth can induce morphological changes in H. pylori, which might affect their ability to form colonies.[7] Consider using alternative methods to assess viability, such as live/dead staining or molecular assays, in addition to colony counting. |
Quantitative Data
Table 1: Eradication Rates of Bismuth-Based Quadruple Therapy (BQT) vs. Standard Triple Therapy in Clinical Trials
| Study/Therapy | Intention-to-Treat (ITT) Eradication Rate | Per-Protocol (PP) Eradication Rate | Metronidazole Resistance Impact |
| BQT (omeprazole, bismuth, metronidazole, tetracycline) | 80% | 95.1% | Effective even in the presence of metronidazole resistance.[8] |
| Standard Triple Therapy (omeprazole, amoxicillin, clarithromycin) | 55% | 76.4% | Efficacy significantly reduced by clarithromycin resistance.[8] |
| BQT in patients with metronidazole-resistant strains | 81% (ITT) | 87% (PP) | High eradication rates maintained.[9] |
Table 2: In Vitro Susceptibility of H. pylori to Bismuth Compounds and Metronidazole
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Colloidal Bismuth Subcitrate | 1 - 8 | 4 | 8 |
| Bismuth Subsalicylate | 4 - 32 | Not Reported | Not Reported |
| Bismuth Potassium Citrate | 2 - 16 | Not Reported | Not Reported |
| Metronidazole (Susceptible Strains) | < 8 | Not Reported | Not Reported |
| Metronidazole (Resistant Strains) | ≥ 8 | Not Reported | Not Reported |
Data synthesized from multiple sources.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is adapted for testing bismuth compounds against H. pylori.
Materials:
-
Mueller-Hinton agar supplemented with 5-7% horse or sheep blood.
-
This compound stock solution.
-
H. pylori isolates and reference strains.
-
Saline solution (0.85% NaCl).
-
McFarland 0.5 turbidity standard.
-
Sterile Petri dishes.
-
Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a tri-gas incubator).
Procedure:
-
Prepare Bismuth Agar Plates: a. Prepare Mueller-Hinton agar according to the manufacturer's instructions and autoclave. b. Cool the agar to 45-50°C in a water bath. c. Prepare a series of two-fold dilutions of the this compound stock solution. d. Add the appropriate volume of each bismuth dilution to the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate. e. Add the blood supplement and mix gently but thoroughly. f. Dispense the agar into sterile Petri dishes and allow them to solidify.
-
Prepare Inoculum: a. Harvest H. pylori from a fresh culture plate (48-72 hours old). b. Suspend the colonies in saline solution. c. Adjust the turbidity of the bacterial suspension to match the McFarland 0.5 standard (approximately 1-2 x 10⁸ CFU/mL). d. Further dilute the suspension 1:10 in saline to obtain the final inoculum.
-
Inoculate Plates: a. Using a multipoint inoculator (or a sterile swab), spot-inoculate a small volume (1-2 µL) of the final bacterial suspension onto the surface of the agar plates, including the control plate. b. Allow the inoculum spots to dry completely before inverting the plates.
-
Incubation: a. Place the plates in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂). b. Incubate at 37°C for 72 hours.
-
Interpret Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the H. pylori isolate.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is for assessing the interaction between this compound and metronidazole.
Materials:
-
96-well microtiter plates.
-
Mueller-Hinton broth supplemented with fetal bovine serum.
-
This compound and metronidazole stock solutions.
-
H. pylori inoculum prepared as in Protocol 1.
-
Resazurin or other viability indicator (optional).
Procedure:
-
Prepare Drug Dilutions in the Plate: a. Dispense 50 µL of supplemented Mueller-Hinton broth into each well of the 96-well plate. b. In the first row, add 50 µL of a 4x working solution of metronidazole to the first column and perform two-fold serial dilutions across the row. c. In the first column, add 50 µL of a 4x working solution of this compound to the first row and perform two-fold serial dilutions down the column. d. This will create a gradient of metronidazole concentrations across the x-axis and a gradient of this compound concentrations down the y-axis.
-
Inoculate the Plate: a. Prepare the H. pylori inoculum in supplemented Mueller-Hinton broth at a concentration of approximately 1 x 10⁶ CFU/mL. b. Add 100 µL of the bacterial suspension to each well.
-
Incubation: a. Cover the plate and incubate in a microaerophilic environment at 37°C for 72 hours.
-
Read Results and Calculate FIC Index: a. Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
- FIC of Bismuth (FICA) = (MIC of Bismuth in combination) / (MIC of Bismuth alone)
- FIC of Metronidazole (FICB) = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone)
- FIC Index = FICA + FICB c. Interpret the FIC index:
- Synergy: FIC index ≤ 0.5
- Indifference: 0.5 < FIC index ≤ 4.0
- Antagonism: FIC index > 4.0
Visualizations
Diagram 1: Metronidazole Activation and Resistance Pathway in H. pylori
Caption: Metronidazole activation and resistance in H. pylori.
Diagram 2: Bismuth's Multi-Target Mechanism to Overcome Metronidazole Resistance
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the combination of ranitidine bismuth citrate and metronidazole against metronidazole-resistant Helicobacter pylori clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Helicobacter pylori antibiotic resistance and molecular testing [frontiersin.org]
- 6. The mechanisms of metronidazole resistance of Helicobacter pylori: A transcriptomic and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bismuth-Based Quadruple Therapy versus Metronidazole-Intensified Triple Therapy as a First-Line Treatment for Clarithromycin-Resistant Helicobacter pylori Infection: A Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rescue therapy with bismuth-containing quadruple therapy in patients infected with metronidazole-resistant Helicobacter pylori strains. | CEpiA - Clinical Epidemiology and Ageing [cepia.team]
Technical Support Center: Minimizing Potential Neurotoxicity of Bismuth Compounds in Research Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the potential neurotoxicity of bismuth compounds in experimental models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving bismuth compounds.
| Issue | Possible Causes | Recommended Solutions |
| High variability in cell viability assays (e.g., MTT assay) | - Inconsistent cell seeding density.- Interference of the bismuth compound with the assay reagent.- Contamination of cell cultures. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[1]- Run a control with the bismuth compound in cell-free media to check for direct reduction of the MTT reagent.- Regularly check cultures for signs of contamination and maintain aseptic techniques. |
| Unexpected cell death in control (vehicle-treated) group | - Vehicle toxicity at the concentration used.- pH shift in the culture medium due to the vehicle. | - Perform a dose-response experiment for the vehicle alone to determine a non-toxic concentration.- Ensure the final concentration of the vehicle is low (typically <0.5%).- Check the pH of the medium after adding the vehicle and adjust if necessary. |
| Inconsistent neurite outgrowth measurements | - Subjective manual measurement.- Variation in the timing of compound addition and fixation.- Clumping of neuronal cells. | - Utilize automated image analysis software for objective quantification of neurite length and branching.[2]- Standardize all incubation times and procedural steps.- Optimize cell seeding density to avoid clumping, which can interfere with neurite tracing. |
| Difficulty in dissolving bismuth compounds | - Low solubility of the specific bismuth salt in aqueous media. | - Consult the manufacturer's instructions for the recommended solvent.- Consider using a different, more soluble bismuth salt if appropriate for the experimental goals.- Gentle warming and sonication may aid dissolution, but check for compound stability under these conditions. |
| Irreproducible results in animal studies | - Variation in animal age, weight, or strain.- Inconsistent administration of the bismuth compound (e.g., gavage technique).- Low reliability of behavioral tests.[3] | - Use animals of the same age, sex, and from the same supplier.- Ensure all personnel are properly trained in animal handling and dosing techniques.- Include a robust set of behavioral and neuropathological endpoints to increase the reliability of the findings.[3] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common bismuth compounds associated with neurotoxicity in research?
Bismuth subnitrate and bismuth subgallate have been more frequently associated with neurotoxic effects in both human cases and animal models compared to bismuth subsalicylate.[4][5] However, prolonged use or high doses of any bismuth compound can potentially lead to neurotoxicity.[4]
Q2: What are the primary mechanisms of bismuth-induced neurotoxicity?
The exact mechanisms are not fully elucidated, but evidence suggests the involvement of:
-
Mitochondrial dysfunction: Bismuth can accumulate in mitochondria, leading to structural damage, disruption of the electron transport chain, and decreased ATP production.[6][7]
-
Oxidative stress: Bismuth exposure can increase the production of reactive oxygen species (ROS), leading to cellular damage.[6] This may involve the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses.[8][9][10]
-
Enzyme inhibition: Bismuth can bind to sulfhydryl groups in proteins, potentially inhibiting the function of critical enzymes.
Q3: Are astrocytes or neurons more sensitive to bismuth toxicity?
In vitro studies suggest that astrocytes may be more sensitive to bismuth than neurons. This could explain the reversibility of some neurological symptoms upon cessation of bismuth exposure, as astrocytes have a greater capacity for regeneration compared to neurons.
In Vitro Models
Q4: Which neuronal cell lines are suitable for studying bismuth neurotoxicity?
Commonly used cell lines include:
-
SH-SY5Y (human neuroblastoma): A widely used model in neurotoxicology research.[11]
-
PC12 (rat pheochromocytoma): Can be differentiated into neuron-like cells and is useful for studying neurite outgrowth.[12]
-
Human induced pluripotent stem cell (iPSC)-derived neurons: Offer a more physiologically relevant human model.[13]
Q5: What are the key endpoints to assess in in vitro neurotoxicity studies of bismuth compounds?
-
Cell viability: Assays like MTT or MTS can determine the concentration at which a bismuth compound becomes cytotoxic.[1]
-
Neurite outgrowth: This assay is crucial for assessing developmental neurotoxicity and neurodegeneration.[2][14]
-
Mitochondrial membrane potential: Probes like Rhodamine 123 can be used to measure mitochondrial health.[15][16][17][18][19]
-
Oxidative stress: Measurement of ROS levels and antioxidant enzyme activity.
In Vivo Models
Q6: What animal models are used to study bismuth encephalopathy?
Murine models, particularly mice and rats, have been characterized to mimic human bismuth encephalopathy. Intraperitoneal injections of bismuth subnitrate in mice have been shown to produce neurological signs such as myoclonus and ataxia, similar to those observed in humans.[3]
Q7: What are the typical neurological signs to observe in animal models of bismuth neurotoxicity?
Signs can include myoclonus (brief, involuntary muscle twitching), ataxia (lack of voluntary coordination of muscle movements), tremors, and convulsions.[3]
Data Presentation
Table 1: Comparative Neurotoxicity of Bismuth Compounds in Neuronal Models
| Bismuth Compound | Cell Line/Model | Endpoint | Effective Concentration / IC50 | Reference |
| Bismuth Ferrite Nanoparticles | PC12 cells | Cell Viability | 10-200 µg/mL (viability decreased from 95% to 73%) | [20][21] |
| Bismuth Citrate | J774 (macrophage-like) | Cell Attachment/Membrane Integrity | >5 µM reduced attachment; 100 µM for 12h or 200 µM for 6h led to membrane disintegration | [20] |
| Bismuth Subgallate | Human thyroid cancer cells | Cytotoxicity | Showed some cytotoxicity | [20][21] |
| Bismuth Acetate, Chloride, Subsalicylate | Human thyroid cancer cells | Cytotoxicity | No significant cytotoxicity observed | [20][21] |
| Bismuth Compounds (general) | Chick embryonic brain, meninges, and neuronal retina cells; Rat hippocampal slices | Cytotoxicity | ~10 µM | |
| Methyl Bismuth | Rat hepatic cells | Cytotoxicity | ≥ 130 µM (after 24h) | [21] |
| Methyl Bismuth | Rat erythrocytes | Cytotoxicity | ≥ 3.8 µM (>50% cell death after 24h) | [21] |
| Bismuth Citrate | Rat erythrocytes | Cytotoxicity | ≥ 113 µM (48% cell death after 24h) | [21] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Neuronal cells in culture
-
Bismuth compound and vehicle
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of the bismuth compound and the vehicle control. Include wells with media only as a blank.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Neurite Outgrowth Assay
This protocol is a general guideline and may need optimization for specific cell types.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
Appropriate culture plates (e.g., poly-D-lysine coated)
-
Differentiation medium (if required for the cell line)
-
Bismuth compound and vehicle
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Seed cells on appropriate plates and, if necessary, induce differentiation.
-
Treat the cells with the bismuth compound and vehicle control for the desired duration.
-
Fix the cells with fixation solution.
-
Permeabilize the cells and then block non-specific antibody binding.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain with a nuclear dye.
-
Acquire images using a high-content imaging system.
-
Analyze images using software to quantify neurite length, number of branches, and cell number.[2]
Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123
Materials:
-
Rhodamine 123 (stock solution in DMSO)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with the bismuth compound and controls.
-
Prepare a working solution of Rhodamine 123 in cell culture medium (final concentration typically 1-10 µM).
-
Remove the treatment medium and add the Rhodamine 123 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[15][17]
-
Wash the cells with warm PBS or medium.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~488 nm and emission at ~525 nm.[17] A decrease in fluorescence intensity indicates mitochondrial depolarization.
Quantification of Bismuth in Brain Tissue using ICP-MS
This is a generalized protocol and requires specialized equipment and safety precautions.
Materials:
-
Brain tissue samples
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Digestion vessels
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)[22]
-
Bismuth standard solutions
Procedure:
-
Accurately weigh the brain tissue samples.
-
Place the samples in acid-washed digestion vessels.
-
Add concentrated nitric acid and hydrogen peroxide to the vessels.[23]
-
Digest the samples using a microwave digestion system or by heating on a hot plate in a fume hood until the tissue is completely dissolved and the solution is clear.
-
After cooling, dilute the digested samples to a known volume with deionized water.[23]
-
Prepare a calibration curve using bismuth standard solutions.
-
Analyze the samples and standards using ICP-MS to determine the bismuth concentration.[23][24][25]
Visualizations
Caption: Bismuth-induced mitochondrial dysfunction pathway.
Caption: Nrf2-mediated oxidative stress response to bismuth.
Caption: Workflow for evaluating neuroprotective agents.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 3. Current problems of in vivo developmental neurotoxicity tests and a new in vivo approach focusing on each step of the developing central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling Neurotoxicity Discrepancies: Comparative In vitro and In vivo Analysis of Colistin and Polymyxin B and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alteration of mitochondrial structure and heme biosynthetic parameters in liver and kidney cells by bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial dysfunction: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. apexbt.com [apexbt.com]
- 16. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. A bismuth diethyldithiocarbamate compound induced apoptosis via mitochondria-dependent pathway and suppressed invasion in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? [mdpi.com]
- 22. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imaging Metals in Brain Tissue by Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for production of matrix-matched brain tissue standards for imaging by laser ablation-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
"Refining analytical methods for accurate bismuth quantification in complex matrices"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical quantification of bismuth in complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during bismuth analysis using various analytical techniques.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Issue: Poor Sensitivity or Low Bismuth Signal
| Possible Cause | Troubleshooting Step |
| Sample Introduction System Problem | Check for worn or damaged peristaltic pump tubing. Ensure the nebulizer is not blocked and the tip is intact. A dirty spray chamber can also reduce sensitivity.[1] |
| Incorrect Torch Position | Optimize the torch position to ensure maximum ion generation and transmission. |
| Contamination of Cones | Inspect, clean, or replace the sampler and skimmer cones if they are blocked or damaged.[2] |
| Inappropriate Internal Standard | Verify that the chosen internal standard (e.g., Thallium-203) is appropriate and added at a constant concentration to all samples, blanks, and standards.[3][4] |
| Matrix Effects | Dilute the sample to reduce matrix suppression. Use matrix-matched calibration standards.[1] |
Issue: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents or Labware | Use high-purity acids and ultrapure deionized water.[1] Ensure all labware (e.g., pipette tips, volumetric flasks) is thoroughly cleaned or certified to be free of bismuth contamination.[5] |
| Memory Effects (Carryover) | Increase the rinse time between samples, especially after analyzing a high-concentration sample. The rinse solution should match the sample matrix.[1][5] |
| Instrument Contamination | Clean the sample introduction system, including the nebulizer, spray chamber, and torch. |
Issue: Poor Precision (%RSD too high)
| Possible Cause | Troubleshooting Step |
| Unstable Plasma | Check the RF coil for any issues and ensure the plasma is stable. |
| Pulsations in Sample Flow | Inspect the peristaltic pump tubing for flat spots or wear. Check for blockages in the nebulizer.[2] |
| Incomplete Sample Digestion | Ensure that the sample digestion is complete and that there are no particulates in the final solution.[1] |
Atomic Absorption Spectrometry (AAS) - Graphite Furnace (GFAAS) & Hydride Generation (HGAAS)
Issue: Low Absorbance Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Furnace Temperature Program (GFAAS) | Optimize the drying, ashing (pyrolysis), and atomization temperatures. An incorrect ashing temperature can lead to premature loss of bismuth.[6][7] |
| Chemical Interferences (GFAAS) | Use a chemical modifier (e.g., palladium or platinum) to increase the thermal stability of bismuth and reduce interferences from the matrix.[6][8] |
| Inefficient Hydride Generation (HGAAS) | Optimize the concentration of the reducing agent (e.g., sodium borohydride) and the acid concentration in the reaction medium. |
| Graphite Tube Degradation (GFAAS) | Replace the graphite tube if it has exceeded its lifetime. |
Issue: High or Unstable Background Signal
| Possible Cause | Troubleshooting Step |
| Molecular Absorption and Light Scattering | Use a background correction technique, such as Deuterium or Zeeman background correction.[9] |
| Matrix Components Volatilizing with Analyte | Optimize the ashing temperature to remove as much of the matrix as possible before atomization without losing the analyte.[7] |
| Contaminated Argon Gas | Ensure the purity of the argon gas used. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical technique for bismuth quantification in my specific matrix?
A1: The choice of technique depends on the expected concentration of bismuth, the complexity of the matrix, and the required sensitivity.
-
ICP-MS is ideal for ultra-trace analysis (ng/L to µg/L levels) in complex matrices like biological tissues and environmental waters due to its high sensitivity and ability to handle complex matrices.[3][10]
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) offers very good sensitivity (µg/L range) and is suitable for biological and environmental samples.[11]
-
Hydride Generation Atomic Absorption Spectrometry (HGAAS) is more sensitive than GFAAS and is excellent for environmental samples.[11]
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) is a robust technique suitable for higher concentrations (mg/L range) and is often used for the analysis of pharmaceuticals and thin films.[12]
-
Complexometric Titration and UV-Vis Spectrophotometry are classical methods suitable for quantifying bismuth in pharmaceutical formulations where concentrations are relatively high.[13][14]
Q2: What are the best practices for sample preparation when analyzing bismuth in pharmaceutical products?
A2: For solid dosage forms like tablets, the initial step is often to crush the tablet into a fine powder.[13] A common approach is microwave-assisted digestion using dilute nitric acid, which is rapid and provides good recovery.[15] For some formulations, dissolving the sample in nitric acid followed by boiling may be sufficient.[13] It's crucial to ensure all excipients are dissolved to release the bismuth active pharmaceutical ingredient (API).[16]
Q3: How can I minimize matrix effects when analyzing bismuth in biological samples like blood or urine?
A3: Matrix effects are a significant challenge in biological samples. Several strategies can be employed:
-
Sample Digestion: A thorough digestion using methods like microwave-assisted digestion is crucial to break down the organic matrix.[17]
-
Matrix Modifiers (for GFAAS): Using a chemical modifier, such as palladium, can help to reduce matrix interferences by allowing for a higher ashing temperature.[6]
-
Standard Addition: The method of standard additions can compensate for matrix effects by adding known amounts of a bismuth standard directly to the sample aliquots.[9]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Preconcentration/Separation: Techniques like cloud point extraction can be used to separate bismuth from the matrix before analysis.[18]
Q4: What is bismuth speciation analysis, and why is it important in environmental samples?
A4: Bismuth speciation analysis involves identifying and quantifying the different chemical forms of bismuth present in a sample. This is important because the toxicity, mobility, and bioavailability of bismuth in the environment depend on its chemical form.[19] For instance, inorganic bismuth species are generally considered more toxic than their organic counterparts. Analytical techniques like High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) are often used for speciation analysis.[19]
Q5: What are the key parameters to consider when validating an analytical method for bismuth quantification?
A5: According to ICH guidelines, a validated analytical method should demonstrate:
-
Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies by spiking the matrix with a known amount of bismuth.[12][20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20][21]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][20]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][20]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[20]
Quantitative Data Summary
Table 1: Performance Characteristics of Various Analytical Methods for Bismuth Quantification
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| ICP-MS | Environmental Water | 11 ppt (ng/L) | - | - | [3] |
| ICP-MS with PVG | Environmental Water | - | - | - | [10] |
| ICP-AES | Thin Films | 0.03 mg/L | 0.12 mg/L | 91 - 109 | [12] |
| GFAAS | Stationary Emissions | 1.84 µg/L | 2.98 µg/L | - | [11] |
| HGAAS | Stationary Emissions | 0.06 µg/L | 0.11 µg/L | >98 | [11] |
| HG-AFS | Pharmaceuticals | 0.024 mg/kg | - | >98 | [15] |
| ET-AAS with CPE | Water & Biological | 0.02 ng/mL | 0.04 ng/mL | >96.5 | [18] |
| Differential Pulse Polarography | Pharmaceuticals | - | - | - | [22] |
PVG: Photochemical Vapor Generation; HG-AFS: Hydride Generation Atomic Fluorescence Spectrometry; ET-AAS: Electrothermal Atomic Absorption Spectrometry; CPE: Cloud Point Extraction.
Experimental Protocols
Protocol 1: Microwave-Assisted Digestion of Pharmaceutical Tablets for ICP-AES Analysis
Objective: To prepare a clear, particle-free solution from a bismuth-containing pharmaceutical tablet for subsequent analysis by ICP-AES.
Materials:
-
Bismuth-containing tablets
-
Microwave digestion system
-
Digestion vessels
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks
Procedure:
-
Accurately weigh a crushed and homogenized tablet sample (approximately 0.1 g) and transfer it to a microwave digestion vessel.[15]
-
Carefully add 10 mL of 5% (v/v) nitric acid to the vessel.[15]
-
Seal the vessel and place it in the microwave digestion system.
-
Set the microwave program with the following parameters (example):
-
Ramp to 180°C over 10 minutes.
-
Hold at 180°C for 15 minutes.
-
Cool down for 20 minutes.
-
-
After cooling, carefully open the vessel in a fume hood.
-
Quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel several times with deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-AES. Prepare a matrix-matched blank using the same digestion procedure without the sample.
Protocol 2: Bismuth Quantification in Biological Samples (Urine) by GFAAS
Objective: To determine the concentration of bismuth in urine samples using Graphite Furnace Atomic Absorption Spectrometry.
Materials:
-
Graphite Furnace Atomic Absorption Spectrometer
-
Urine samples
-
Palladium (Pd) matrix modifier solution (e.g., 1000 mg/L)
-
Nitric Acid (HNO₃), trace metal grade
-
Bismuth standard solutions
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Sample Pre-treatment: Centrifuge the urine samples to remove any sediment.
-
Dilution: Dilute the urine samples 1:1 with 1% (v/v) nitric acid to stabilize the bismuth and reduce matrix effects.
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock bismuth standard with 1% (v/v) nitric acid. The concentration range should bracket the expected sample concentrations.
-
GFAAS Analysis:
-
Set up the GFAAS instrument according to the manufacturer's instructions for bismuth analysis (wavelength 223.1 nm).
-
Inject a defined volume (e.g., 20 µL) of the sample or standard into the graphite tube, followed by the injection of the palladium matrix modifier (e.g., 5 µL).
-
Initiate the furnace temperature program. An example program is:
-
Drying: 120°C for 30 seconds
-
Ashing (Pyrolysis): 800°C for 20 seconds (This temperature may need optimization based on the matrix).[6]
-
Atomization: 2000°C for 5 seconds (with gas stop).
-
Cleanout: 2500°C for 3 seconds.
-
-
Record the peak absorbance for each sample, standard, and blank.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the bismuth concentration in the samples from the calibration curve, accounting for the initial dilution.
Visualizations
Caption: General workflow for bismuth quantification in a complex matrix using ICP-MS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting ICP Spectrometer Performance | Labcompare [labcompare.com]
- 3. Determination of bismuth in environmental samples by ICP-MS and basic examination of cell toxicity for their compounds [inis.iaea.org]
- 4. Determination of Trace Amounts of Bismuth in Steel by ICP-MS Through a Cascade-preconcentration and Separation Method [jstage.jst.go.jp]
- 5. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 6. Elimination of matrix effects in electrothermal atomic absorption spectrophotometric determinations of bismuth in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perlan.com.pl [perlan.com.pl]
- 8. researchgate.net [researchgate.net]
- 9. AASデータ解析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. annexpublishers.com [annexpublishers.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajpaonline.com [ajpaonline.com]
- 16. Measuring Bismuth Oxide Particle Size and Morphology in Film-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. ikev.org [ikev.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Efficacy of Bismuth Against H. pylori
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the factors that influence the efficacy of bismuth against Helicobacter pylori.
Frequently Asked Questions (FAQs) & Troubleshooting
General Principles & Mechanisms
-
Q1: What are the primary mechanisms of action for bismuth against H. pylori?
-
Bismuth exerts a direct bactericidal effect through multiple pathways.[1][2] It forms complexes in the bacterial cell wall and periplasmic space, leading to structural damage.[2][3] Bismuth also inhibits several key H. pylori enzymes, including urease, fumarase, and alcohol dehydrogenase.[3] Furthermore, it disrupts bacterial ATP synthesis and prevents the adherence of H. pylori to the gastric mucosa.[1][2][3][4] Recent studies suggest bismuth may also interfere with iron metabolism and uptake by targeting the Ferric Uptake Regulator (Fur) protein.[5][6]
-
-
Q2: Has resistance to bismuth been reported in H. pylori?
-
Q3: Why is bismuth typically used in a quadruple therapy regimen and not as a monotherapy?
-
While bismuth is effective at suppressing H. pylori, cure rates with bismuth monotherapy are low.[4][5] Its primary role in modern therapy is as part of a combination regimen. Bismuth-containing quadruple therapy (a proton pump inhibitor (PPI), bismuth, and two antibiotics like metronidazole and tetracycline) is recommended as a first-line treatment in areas with high clarithromycin resistance.[1][2][7][8] This approach overcomes resistance to antibiotics like clarithromycin and metronidazole and achieves significantly higher eradication rates.[1][2][9]
-
Experimental & Clinical Variables
-
Q4: How does pH influence the in vitro efficacy of bismuth against H. pylori?
-
The effect of pH on bismuth's activity can be complex. Bismuth's effect is pH-dependent; in acidic environments, it becomes insoluble and forms complex polymers.[10] However, some in vitro studies have found that the Minimum Inhibitory Concentrations (MICs) of bismuth compounds for reference strains were similar across a pH range of 5.0 to 8.0.[11][12][13] One study noted that for a specific strain (J99), the MIC for colloidal bismuth subcitrate (CBS) was significantly lower at pH 5.0 compared to pH 7.0.[13] Clinically, acid suppression with a PPI is a standard part of bismuth quadruple therapy.[7][14] Higher intragastric pH (a median of 5.7 has been suggested as a cutoff) is associated with successful eradication, likely by enhancing the efficacy of the accompanying antibiotics.[15]
-
-
Q5: I am observing lower-than-expected efficacy in my in vitro experiments. What are the potential issues?
-
Several factors could be at play. First, ensure the correct formulation and solubility of the bismuth compound being used, as different salts may have different properties.[16][17] Second, verify the pH of your culture medium, as it can influence bismuth's state and potentially its activity.[10][13] Third, consider the specific H. pylori strain, as there can be inter-strain variability in susceptibility. Finally, the chosen experimental method (e.g., agar dilution vs. broth microdilution) can influence results; ensure your protocol is standardized.
-
-
Q6: Does the choice of bismuth salt (e.g., subcitrate vs. subsalicylate) matter for experimental outcomes?
-
Yes, the formulation can impact efficacy. In one in vitro study, colloidal bismuth subcitrate (CBS) and bismuth potassium citrate showed lower MICs (better activity) compared to bismuth subsalicylate.[11][12] A meta-analysis also found that bismuth potassium citrate and bismuth subcitrate were more effective drug forms for achieving eradication.[17]
-
-
Q7: How does treatment duration affect the efficacy of bismuth-containing therapies?
-
Treatment duration is a critical factor. Extending bismuth quadruple therapy from 7 days to 14 days has been shown to significantly improve H. pylori eradication rates.[9] A 14-day regimen is more effective at overcoming antibiotic resistance, particularly to clarithromycin.[1][9] Most current guidelines recommend a 10-14 day course for bismuth quadruple therapy.[1][14]
-
Synergy & Antibiotic Resistance
-
Q8: Does bismuth act synergistically with antibiotics?
-
The evidence for direct synergy is mixed. Bismuth is known to increase the eradication rates of antibiotic-resistant H. pylori strains.[2][18] It can make metronidazole and clarithromycin-resistant strains susceptible when administered together.[2] However, some in vitro studies using checkerboard assays did not observe direct synergistic interactions between colloidal bismuth subcitrate and antibiotics like amoxicillin, clarithromycin, or metronidazole.[11][12][13] This suggests the enhanced clinical efficacy of bismuth-containing regimens may stem from mechanisms other than direct synergy, such as its multiple independent bactericidal actions.[11][12][13]
-
-
Q9: My study involves antibiotic-resistant H. pylori strains. How does the addition of bismuth impact potential success?
-
Adding bismuth is a key strategy for overcoming antibiotic resistance.[9] Bismuth significantly increases the eradication rates of clarithromycin-resistant, metronidazole-resistant, and dual-resistant strains.[1][18] One meta-analysis reported that bismuth increased the eradication rates of clarithromycin-resistant strains by 40%, metronidazole-resistant strains by 26%, and dual-resistant strains by 59%.[1] For this reason, susceptibility-guided therapy often involves selecting a bismuth-based quadruple regimen tailored to the specific resistance profile.[19][20]
-
Quantitative Data Summary
Table 1: Efficacy of Bismuth Quadruple Therapy by Duration and Resistance
| Therapy Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Notes |
|---|---|---|---|---|
| Bismuth Quadruple Therapy | 7 Days | 80.0% | 82.0% | Effective, but less so than longer durations.[9] |
| Bismuth Quadruple Therapy | 14 Days | 93.7% | 97.4% | Significantly improved efficacy.[9] |
| 14-Day Bismuth Quadruple Therapy (Clarithromycin-Resistant Strains) | 14 Days | 84.6% (successful eradication) | - | Demonstrates ability to overcome resistance.[9] |
| 7-Day Bismuth Quadruple Therapy (Clarithromycin-Resistant Strains) | 7 Days | 36.3% (successful eradication) | - | Much less effective against resistant strains.[9] |
Table 2: In Vitro Susceptibility of H. pylori to Different Bismuth Compounds
| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
|---|---|---|---|---|
| Colloidal Bismuth Subcitrate (CBS) | 1 to 8 | 4 | 8 | [12] |
| Bismuth Potassium Citrate | 2 to 16 | 4 | 16 | [12] |
| Bismuth Subsalicylate | 4 to 32 | 8 | 32 |[12] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC₅₀/MIC₉₀: The MIC required to inhibit the growth of 50%/90% of isolates, respectively.
Detailed Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Agar Dilution
This protocol is adapted from methodologies described for H. pylori susceptibility testing.[11][12][21]
-
Media Preparation:
-
Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.
-
Autoclave the agar base and cool to 50°C in a water bath.
-
Add the sterile sheep blood and mix gently.
-
Prepare stock solutions of the bismuth compound (e.g., colloidal bismuth subcitrate) and serially dilute them.
-
Add the appropriate volume of each bismuth dilution to aliquots of the molten agar to achieve the final desired concentrations (e.g., two-fold dilutions from 0.5 to 64 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify. Prepare a control plate with no bismuth.
-
-
H. pylori Inoculum Preparation:
-
Culture H. pylori strains on a non-selective agar plate (e.g., Brucella agar with 7% sheep blood) for 48-72 hours.[11]
-
Harvest the bacterial growth and suspend it in sterile saline or Brucella broth to a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator (Steers replicator), inoculate the surface of the prepared agar plates with approximately 1-2 µL of each bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions (e.g., 10% CO₂, 5% O₂, 85% N₂).
-
-
Reading and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the bismuth compound that completely inhibits the visible growth of the H. pylori isolate. A faint haze or a single colony at the inoculation spot is disregarded.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol determines if bismuth acts synergistically with an antibiotic.[11][12]
-
Plate Preparation:
-
Prepare a 96-well microtiter plate.
-
Along the x-axis, prepare two-fold serial dilutions of the antibiotic (e.g., metronidazole) in Mueller-Hinton agar supplemented with sheep blood.
-
Along the y-axis, prepare two-fold serial dilutions of the bismuth compound (e.g., CBS) in the same agar medium.
-
The plate will contain wells with each drug alone, in combination at various concentrations, and a growth control well with no antimicrobials.
-
-
Inoculation:
-
Prepare an H. pylori inoculum as described in Protocol 1.
-
Inoculate each well of the plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate under microaerophilic conditions at 37°C for 72 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC of Bismuth = (MIC of Bismuth in combination) / (MIC of Bismuth alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index = FIC of Bismuth + FIC of Antibiotic
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
FIC Index > 0.5 to 4.0: No interaction (additive or indifferent)
-
FIC Index > 4.0: Antagonism
-
-
Visualizations
Caption: Proposed mechanisms of bismuth's multifactorial action against H. pylori.
Caption: Logical workflow for troubleshooting low in vitro bismuth efficacy.
References
- 1. droracle.ai [droracle.ai]
- 2. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bismuth-Induced Inactivation of Ferric Uptake Regulator from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. researchgate.net [researchgate.net]
- 9. Bismuth-containing Quadruple Therapy Improves H. Pylori Eradication [medscape.com]
- 10. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gi.org [gi.org]
- 15. The appropriate cutoff gastric pH value for Helicobacter pylori eradication with bismuth-based quadruple therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Review and Meta-Analysis: Bismuth Enhances the Efficacy for Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Experimental Reproducibility of Bismuth Antimicrobial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bismuth antimicrobial assays.
Troubleshooting Guides
This section addresses specific issues that may arise during bismuth antimicrobial susceptibility testing.
1. Inconsistent Minimum Inhibitory Concentration (MIC) Values
Problem: You are observing significant variability in MIC values for the same bismuth compound and microbial strain across different experiments or even within the same experiment.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Ensure the inoculum is prepared from a fresh, pure culture and standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent inoculum size is a common source of MIC variation.[1][2] |
| Bismuth Compound Instability/Precipitation | Visually inspect your stock solutions and assay plates for any signs of precipitation. Consider the solubility of your specific bismuth compound in the chosen solvent and culture medium. For poorly soluble compounds, ensure vigorous vortexing before use. The use of a surfactant, such as 0.002% polysorbate-80, may be necessary to maintain the compound's suspension in broth microdilution assays.[3] |
| Media Composition | Be aware of media components that can interfere with bismuth activity. For example, fetal calf serum (FCS) and its component fetuin can chelate bismuth, reducing its effective concentration and leading to artificially high MICs. Use media with defined compositions whenever possible. |
| pH of Media | The pH of the culture medium can affect the solubility and activity of bismuth compounds. While some studies have shown that the antibacterial activity of certain bismuth preparations is not significantly altered by pH changes within a physiological range (pH 5-8), it is crucial to maintain a consistent pH across all experiments.[3] Prepare fresh media for each experiment and verify the pH before use. |
| Incubation Conditions | Ensure consistent incubation time, temperature, and atmospheric conditions (e.g., aerobic, anaerobic, microaerophilic) for all assays. Deviations can affect microbial growth rates and, consequently, MIC readings.[2] |
| Endpoint Reading Subjectivity | For manual reading of MICs, endpoint determination can be subjective, especially with compounds that may precipitate or cause a slight haze. Have a second researcher read the results independently. For broth microdilution, a plate reader can provide more objective turbidity measurements.[4] |
| "Skipped Wells" Phenomenon | "Skipped wells" (growth in higher concentration wells and no growth in lower concentration wells) can occur. This may be due to contamination, inaccurate drug concentrations, or issues with inoculum preparation. If observed, the test should be repeated, paying close attention to aseptic technique and proper dilution procedures.[1] |
2. Bismuth Compound Precipitation in Media
Problem: Your bismuth compound is precipitating out of the solution or suspension during stock solution preparation or in the assay wells.
| Potential Cause | Troubleshooting Steps |
| Low Solubility | Many bismuth salts have low aqueous solubility. Research the solubility of your specific bismuth compound. |
| Improper Solvent | Water may not be a suitable solvent for all bismuth compounds. Consider using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution, which is then serially diluted in the assay medium. Note that the final concentration of DMSO in the assay should be low enough (typically ≤1%) to not affect microbial growth. |
| Stock Solution Storage | Prepare fresh stock solutions for each experiment. If storage is necessary, store in small aliquots at an appropriate temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles. The stability of bismuth stock solutions can vary depending on the compound, solvent, and storage conditions. |
| pH-Dependent Solubility | The solubility of some bismuth compounds is pH-dependent. Ensure the pH of your stock solution and final assay medium is within a range that maintains the compound's solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended methods for bismuth antimicrobial susceptibility testing?
A1: While there are no specific CLSI or EUCAST guidelines solely for bismuth compounds, the general principles of antimicrobial susceptibility testing should be followed. The most common methods are broth microdilution and agar dilution.[5][6][7] Adhering to the protocols outlined by these organizations for conventional antibiotics will enhance the reproducibility of your bismuth assays.[7][8][9]
Q2: How should I prepare my bismuth compound stock solution?
A2: The preparation method depends on the specific bismuth compound. For compounds with low aqueous solubility, dissolving them in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution is a common practice. This stock is then serially diluted in the appropriate broth or agar medium. It is crucial to ensure the final concentration of the solvent in the assay does not inhibit microbial growth. Always prepare stock solutions fresh or validate their stability under your storage conditions.
Q3: Can I use commercially available antibiotic susceptibility testing panels for bismuth compounds?
A3: Commercially available panels are typically not designed for testing metal-based antimicrobials like bismuth. It is recommended to prepare your own assay plates or tubes to have full control over the concentrations and to avoid potential interactions with components of commercial systems.
Q4: How can I be sure that the observed inhibition is due to the antimicrobial activity of bismuth and not just precipitation?
A4: This is a critical consideration. Include a "no-bismuth" growth control to ensure the organism grows properly under the assay conditions. Visually inspect the wells or plates for any signs of precipitation. If precipitation is observed, it can sometimes be mistaken for turbidity (growth). In such cases, you can try to gently resuspend the contents of the well to differentiate between cellular growth and compound precipitation. Additionally, performing a time-kill kinetics assay can provide more definitive evidence of bactericidal or bacteriostatic activity.
Q5: What are some key factors that can influence the stability of bismuth compounds in an assay?
A5: The stability of bismuth compounds can be affected by several factors, including:
-
pH: The pH of the medium can influence the chemical form and solubility of the bismuth compound.[3]
-
Chelating agents: Components in the media, such as proteins and amino acids, can chelate bismuth ions, reducing their bioavailability and antimicrobial activity.
-
Light and Temperature: Some bismuth compounds may be sensitive to light or degrade at certain temperatures. It is advisable to store stock solutions in the dark and at a low temperature.
-
Interactions with other media components: Bismuth compounds can react with other components in the media. For example, bismuth(III) oxide can react with solutions containing sodium hypochlorite, leading to a color change and altered chemical composition.[10][11]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various bismuth compounds against different microbial species as reported in the literature. These values should be used as a reference, as results can vary based on the specific experimental conditions.
Table 1: MICs of Bismuth Compounds Against Various Bacteria
| Bismuth Compound | Organism | MIC Range (µg/mL) | Reference |
| Bismuth Subsalicylate | Helicobacter pylori | 4 - 32 | [3] |
| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | [3] |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 1 - 8 | [3] |
| Synthetic Bismuth Compounds (various) | Clostridium difficile | 0.05 - 2.5 | [5] |
| Bismuth Nanoparticles (BiNPs) | Staphylococcus aureus | > 1280 | [2] |
| Bismuth Subnitrate | Staphylococcus aureus | > 1280 | [2] |
| Bismuth Nanoparticles (BiNPs) | Pseudomonas aeruginosa | > 1280 | [2] |
| Bismuth Subnitrate | Pseudomonas aeruginosa | > 1280 | [2] |
| Bismuth Nanoparticles (BiNPs) | Proteus mirabilis | > 1280 | [2] |
| Bismuth Subnitrate | Proteus mirabilis | > 1280 | [2] |
Note: The high MIC values for BiNPs and Bismuth Subnitrate against S. aureus, P. aeruginosa, and P. mirabilis in the cited study may be due to the low solubility of the compounds, limiting their diffusion in the culture media.[2]
Experimental Protocols
1. Broth Microdilution Assay (Adapted from CLSI/EUCAST Guidelines)
This protocol provides a general framework. Specific details may need to be optimized for the particular bismuth compound and microbial strain being tested.
-
Preparation of Bismuth Stock Solution:
-
Accurately weigh the bismuth compound.
-
Dissolve in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Prepare fresh for each experiment.
-
-
Preparation of Assay Plate:
-
In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 100 µL of the bismuth stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should contain 50 µL of CAMHB with no bismuth compound (growth control).
-
Well 12 should contain 100 µL of CAMHB with no inoculum (sterility control).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the bismuth compound that completely inhibits visible growth. This can be determined by eye or with a microplate reader.
-
2. Agar Dilution Assay (Adapted from CLSI/EUCAST Guidelines)
-
Preparation of Bismuth-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the bismuth stock solution in sterile water or another appropriate diluent.
-
For each concentration, add 2 mL of the bismuth dilution to 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C. Mix well and pour into a sterile petri dish.
-
Also prepare a drug-free control plate.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot a small volume (1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the bismuth compound that inhibits the visible growth of the organism.
-
Visualizations
Caption: Workflow for Broth Microdilution Bismuth Antimicrobial Assay.
Caption: Putative Signaling Pathways for Bismuth Antimicrobial Action.
Caption: Logical Flow for Troubleshooting Inconsistent MIC Results.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. woah.org [woah.org]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Bacteria [eucast.org]
- 8. routledge.com [routledge.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colour and chemical stability of bismuth oxide in dental materials with solutions used in routine clinical practice | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Bismuth Subcitrate's Antibacterial Activity with pH Adjustment
Welcome to the technical support center for researchers investigating the antibacterial properties of bismuth subcitrate. This resource provides answers to frequently asked questions, troubleshooting guidance for common in vitro experimental challenges, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which acidic pH is thought to enhance the antibacterial activity of colloidal bismuth subcitrate (CBS)?
A1: At an acidic external pH, colloidal bismuth subcitrate (CBS) is believed to enhance its antibacterial efficacy, particularly against Helicobacter pylori, by impeding the entry of protons into the bacterial cell.[1][2] This action helps maintain the bacterial cytoplasm at a pH level (around 6.2) that is conducive to metabolic activity and growth, even when the external environment is acidic (e.g., pH 4.5).[1] Many antibiotics are growth-dependent, so by keeping the bacteria metabolically active, CBS can increase their susceptibility to these antibiotics.[1][2]
Q2: How does pH affect the solubility and stability of bismuth subcitrate in my experiments?
A2: The solubility of bismuth subcitrate is highly dependent on pH. It is significantly more soluble in neutral or alkaline solutions. In acidic conditions, its solubility dramatically decreases, which can lead to precipitation. For instance, the solubility of colloidal bismuth subcitrate (CBS) is greater than 70 mg/mL at pH 7 but drops to about 1 mg/mL at pH 3. In the pH range of 1.1 to 3.25, it is least soluble.[3] This is a critical factor to consider when preparing stock solutions and experimental media.
Q3: My experimental results show no significant difference in the Minimum Inhibitory Concentration (MIC) of bismuth subcitrate across a pH range of 5.0 to 8.0. Is this an expected outcome?
A3: This is a plausible outcome that has been reported in the literature. Some studies using agar dilution methods have found that the MICs of bismuth subcitrate against H. pylori were similar across a pH range of 5.0 to 8.0.[4][5] This suggests that the direct inhibitory effect of bismuth, once in solution, may not be strongly influenced by pH in this range. However, this contrasts with the mechanistic understanding that acidic pH enhances its effect by altering the bacterium's internal pH.[1][2] These differing results may be due to variations in experimental methods (e.g., agar vs. broth dilution), the specific bacterial strains used, or the endpoints measured.
Q4: How does bismuth subcitrate impact the cytoplasmic pH of H. pylori?
A4: In an acidic medium (e.g., pH 4.5), the cytoplasmic pH of H. pylori typically drops significantly (to around 5.6). However, in the presence of CBS, this drop is less severe, with the internal pH being maintained at a higher level (around 6.2).[1] This higher cytoplasmic pH remains within the range required for bacterial division and growth, which is crucial for the efficacy of growth-dependent antibiotics.[1]
Q5: What are the generally accepted MIC ranges for colloidal bismuth subcitrate (CBS) against H. pylori?
A5: The MIC for CBS against H. pylori typically falls within the range of 1 to 8 µg/mL.[4] Some studies have reported MIC50 and MIC90 values (the concentrations that inhibit 50% and 90% of isolates, respectively) of 4 µg/mL and 8 µg/mL.[5] Other bismuth salts, like bismuth subsalicylate, may have higher MICs, ranging from 4 to 32 µg/mL.[4]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding bismuth subcitrate to acidic media. | Bismuth subcitrate has very low solubility at acidic pH.[3] | Prepare a high-concentration stock solution of bismuth subcitrate in a neutral or slightly alkaline solvent (e.g., sterile water at pH 7.0) before diluting it to the final concentration in your pre-adjusted acidic experimental medium. Ensure rapid mixing upon addition to minimize localized high concentrations that can precipitate. |
| Inconsistent or non-reproducible MIC results. | 1. Inoculum size variation: An incorrect bacterial concentration can significantly alter MIC results. 2. Precipitation of the compound: If the compound precipitates, the effective concentration in the medium is reduced and unevenly distributed. 3. pH drift during incubation: Bacterial metabolism can alter the pH of the medium over the incubation period. | 1. Standardize your inoculum: Carefully prepare the bacterial suspension to a specific McFarland standard (e.g., 0.5) and verify the colony-forming units (CFU)/mL. 2. Ensure solubility: Address precipitation issues as described above. Consider using a broth microdilution method which may be less affected by precipitation than agar dilution. 3. Use buffered media: Ensure your growth medium is adequately buffered to maintain a stable pH throughout the experiment. Verify the pH of control wells after incubation. |
| No antibacterial effect observed, even at high concentrations. | 1. Inactivation of the compound: Components in the growth medium could potentially chelate or inactivate the bismuth. 2. Bacterial resistance: The tested strain may be resistant. 3. Incorrect experimental setup: Errors in dilution, inoculation, or incubation conditions. | 1. Review media composition: Use a well-defined, standard medium like Mueller-Hinton Broth or Agar. 2. Use quality control strains: Always include a susceptible reference strain (e.g., H. pylori ATCC 43504) to validate the activity of the compound and the experimental procedure.[4] 3. Verify protocol: Double-check all steps of the protocol, including stock solution calculations, serial dilutions, inoculum preparation, and incubation conditions (temperature, atmosphere, time). |
Data Presentation
Quantitative Data Summaries
Table 1: Solubility of Colloidal Bismuth Subcitrate (CBS) at Different pH Values
| pH | Solubility (mg/mL) | Reference |
|---|---|---|
| 7.0 | >70 | [3] |
| 3.0 | ~1 | [3] |
| 1.1 - 3.25 | Least Soluble Range |[3] |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 | [4][5] |
| Bismuth Potassium Citrate | 2 - 16 | N/A | N/A | [4] |
| Bismuth Subsalicylate | 4 - 32 | N/A | N/A |[4] |
Table 3: Effect of CBS on Cytoplasmic pH of H. pylori Under Acidic Conditions
| External Medium pH | Treatment | Resulting Cytoplasmic pH | Reference |
|---|---|---|---|
| 7.4 | Control | ~7.2 | [1] |
| 7.4 | + CBS | ~7.2 | [1] |
| 4.5 | Control | ~5.6 | [1] |
| 4.5 | + CBS | ~6.2 |[1] |
Experimental Protocols
Protocol 1: Determination of MIC by Agar Dilution Method
This protocol is adapted from methodologies used for H. pylori susceptibility testing.[4][5]
1. Preparation of Bismuth-Containing Agar Plates: a. Prepare the desired agar medium (e.g., Mueller-Hinton agar with 5% sheep blood). Autoclave and cool to 48-50°C in a water bath. b. Prepare a stock solution of bismuth subcitrate at 100x the highest desired final concentration in sterile, neutral pH water. c. Adjust the pH of separate batches of molten agar to the desired experimental values (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. d. Add the bismuth subcitrate stock solution to the pH-adjusted molten agar to create a series of two-fold dilutions. Ensure thorough mixing. Also prepare a growth control plate with no bismuth for each pH value. e. Pour the agar into sterile Petri dishes and allow them to solidify.
2. Inoculum Preparation: a. Harvest bacteria from a fresh culture plate (e.g., 48-72 hour growth). b. Suspend the colonies in a suitable broth (e.g., Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
3. Inoculation and Incubation: a. Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the agar plates. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 37°C under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) for 72 hours.
4. Interpretation: a. The MIC is defined as the lowest concentration of bismuth subcitrate that completely inhibits visible bacterial growth, disregarding a single colony or a faint haze.
Protocol 2: Determination of MIC by Broth Microdilution Method
This is a general protocol based on standard laboratory procedures.[6][7]
1. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile, pH-adjusted broth (e.g., Mueller-Hinton Broth) to all wells. b. Prepare a stock solution of bismuth subcitrate in a suitable solvent at a concentration that is at least 2x the highest concentration to be tested. c. Add 100 µL of the bismuth stock solution to the wells in the first column of the plate. d. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. e. Reserve wells for a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).
2. Inoculum Preparation: a. Grow a liquid culture of the test organism to the mid-logarithmic phase. b. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform. b. Seal the plate and incubate at 37°C for the required duration (typically 24-72 hours, depending on the organism) under appropriate atmospheric conditions.
4. Interpretation: a. The MIC is the lowest concentration of bismuth subcitrate in which there is no visible turbidity (i.e., no bacterial growth). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).
Visualizations
Caption: Workflow for Investigating pH-Dependent Antibacterial Activity.
Caption: Proposed Mechanism of CBS Action at Acidic pH.
References
- 1. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validation & Comparative
A Comparative Efficacy Analysis: Bismuth Subcitrate Potassium vs. Bismuth Subsalicylate
This guide provides a detailed, objective comparison of bismuth subcitrate potassium (BSK) and bismuth subsalicylate (BSS), two prominent bismuth compounds used in gastroenterology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their chemical properties, mechanisms of action, clinical efficacy—particularly in Helicobacter pylori eradication—and safety profiles.
Chemical and Pharmacokinetic Profiles
BSK and BSS differ fundamentally in their composition and behavior in the gastrointestinal tract. BSK is a complex salt of bismuth, potassium, and citrate, while BSS is a colloidal substance derived from salicylic acid.[1][2][3] Upon oral administration, BSS hydrolyzes in the stomach into bismuth oxychloride and salicylic acid.[4] The salicylic acid component is almost completely absorbed and contributes to anti-inflammatory effects by inhibiting prostaglandin synthesis, while the bismuth moiety remains largely unabsorbed.[4][5]
Conversely, BSK dissolves partially in the acidic gastric environment, allowing a small but significant portion of bismuth to enter systemic circulation, with peak serum concentrations reached in 20-30 minutes.[1] Co-administration with proton pump inhibitors (PPIs) can increase the absorption of bismuth from BSK due to increased gastric pH.[1]
| Property | This compound (BSK) | Bismuth Subsalicylate (BSS) |
| Chemical Formula | C₁₂H₈BiK₅O₁₄[1] | C₇H₅BiO₄[2] |
| Composition | Salt of bismuth (Bi³⁺), potassium (K⁺), and citrate[1] | Colloidal substance from hydrolysis of bismuth salicylate[2][3] |
| Key Moieties | Bismuth ions, Citrate[1] | Bismuth Oxychloride, Salicylic Acid[4] |
| Solubility | Water-soluble[3] | Insoluble complex[4] |
| Bioavailability | Bismuth: Small portion enters systemic circulation (<1%)[1][5] | Bismuth: <1% absorbed. Salicylic Acid: >80% absorbed[5] |
| Primary Indication | Used in combination therapy for H. pylori-induced peptic ulcers[3][6][7] | Symptomatic relief of dyspepsia, diarrhea, and as part of H. pylori eradication therapy[5][8][9] |
Mechanism of Action
While both compounds leverage the antibacterial properties of bismuth, their mechanisms are distinct due to their different chemical structures and dissociation products.
This compound (BSK): The primary action of BSK is directly antibacterial. In the stomach's acidic environment, it forms a precipitate that coats ulcer craters and the gastric mucosa. The bismuth ions exert bactericidal effects against H. pylori through multiple pathways:
-
Enzyme Inhibition: Bismuth displaces nickel from the active sites of bacterial enzymes like urease, disrupting the bacterium's ability to neutralize gastric acid.[1] It also inhibits other key enzymes such as catalase, lipase, and protease.[1][10]
-
Disruption of Bacterial Structure: Bismuth particles can lead to cell wall degradation, membrane disintegration, and bacterial vacuolization.[1]
-
Anti-Adhesion Effects: It prevents H. pylori from adhering to gastric epithelial cells and disrupts biofilm formation.[1][10]
Bismuth Subsalicylate (BSS): The action of BSS is twofold, stemming from its hydrolysis into bismuth and salicylic acid.[4]
-
Bismuth Moiety: The bismuth component acts similarly to that of BSK, blocking the adhesion of H. pylori to epithelial cells and inhibiting bacterial enzymes.[4]
-
Salicylate Moiety: The absorbed salicylic acid provides anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzyme, which in turn reduces the formation of pro-inflammatory prostaglandins.[2][4] This compound also has antisecretory actions, reducing the flow of fluids and electrolytes into the bowel.[8][11]
Comparative Efficacy in H. pylori Eradication
Both BSK and BSS are integral components of "bismuth quadruple therapy" (BQT), which also includes a PPI and two antibiotics (typically metronidazole and tetracycline).[5][12] Clinical trials have demonstrated the high efficacy of BQT, particularly in regions with significant antibiotic resistance.
A prospective, randomized clinical trial conducted in Tunisia compared a 10-day BSK-based quadruple therapy (QTB: BSK, metronidazole, tetracycline, omeprazole) with a 14-day concomitant therapy (QTC: amoxicillin, clarithromycin, metronidazole, esomeprazole).[13][14] The results showed comparable efficacy between the two regimens, with neither achieving the desired >90% eradication rate, highlighting the challenge of antibiotic resistance.[14]
| Parameter | Bismuth Quadruple Therapy (QTB)[14][15] | Concomitant Therapy (QTC)[14][15] |
| Regimen | 10 days: this compound, metronidazole, tetracycline, omeprazole | 14 days: Amoxicillin, clarithromycin, metronidazole, esomeprazole |
| Number of Patients | 100 | 100 |
| Eradication Rate (ITT) | 87% (95% CI: 81%-93%) | 82% (95% CI: 75%-90%) |
| Eradication Rate (PP) | 89.58% (95% CI: 83.3%-94.8%) | 84.53% (95% CI: 78%-92.8%) |
| Statistical Significance (p-value) | p = 0.29 (ITT), p = 0.39 (PP) | - |
| Adverse Events Rate | 61.85% | 69% |
| Compliance Rate | 96% | 97% |
| ITT: Intention-to-Treat; PP: Per-Protocol |
While direct head-to-head trials comparing BSK- and BSS-containing quadruple therapies are scarce, both are considered effective options. The American College of Gastroenterology (ACG) guidelines recommend optimized BQT with either bismuth subcitrate or bismuth subsalicylate for 14 days as a first-line treatment option.[5][16]
Experimental Protocols: Clinical Trial Methodology
The evaluation of H. pylori eradication therapies follows a standardized clinical trial protocol to ensure robust and comparable results.
Objective: To compare the efficacy and safety of two or more therapeutic regimens for the eradication of H. pylori.
Methodology:
-
Patient Selection: Enroll adult patients with confirmed H. pylori infection (e.g., via histology, rapid urease test, or urea breath test) who are naive to eradication treatment.[14]
-
Randomization: Prospectively and randomly assign patients to different treatment arms. For example:
-
Treatment Administration: Patients are instructed to follow the prescribed dosing schedule. Compliance is monitored throughout the study.[14]
-
Follow-up: After completion of therapy, patients undergo a washout period of at least 4-6 weeks during which they do not take PPIs or antibiotics.[13][14]
-
Eradication Confirmation: H. pylori status is reassessed using a validated method, typically a ¹³C-Urea Breath Test (UBT). A negative UBT result confirms successful eradication.[13][14]
-
Data Analysis: Efficacy is calculated based on both intention-to-treat (ITT) and per-protocol (PP) populations. Safety and tolerability are assessed by recording all adverse events.[13]
Safety and Tolerability
Both bismuth compounds are generally well-tolerated.[17] The most common and benign side effect is the harmless darkening of the tongue and stools, caused by the reaction of bismuth with sulfur in the digestive tract to form black bismuth sulfide.[1][18]
| Adverse Effect | This compound (BSK) | Bismuth Subsalicylate (BSS) |
| Common | Black stools, dark tongue, nausea, diarrhea, metallic taste[19] | Black stools, dark tongue[8][20] |
| Serious (Rare) | Neurotoxicity with long-term, high-dose use[18][21] | Salicylate toxicity (tinnitus), Reye's syndrome in children, neurotoxicity[11][21] |
| Drug Interactions | Absorption increased by omeprazole and ranitidine[1] | May interact with anticoagulants, medications for diabetes, gout, and tetracycline antibiotics[8] |
Historically, concerns about bismuth-related neurotoxicity arose in the 1970s, primarily linked to prolonged use of high doses of bismuth subgallate or subnitrate.[21] Modern therapies with BSK and BSS, when used for short durations (e.g., 10-14 days) for H. pylori eradication, are considered safe with minimal risk of systemic toxicity.[17][21]
Conclusion
This compound and bismuth subsalicylate are both effective components of quadruple therapy for H. pylori eradication.
-
This compound offers a direct, potent bactericidal effect through multiple mechanisms, including enzyme inhibition and disruption of bacterial integrity.[1] It is specifically formulated for use in H. pylori eradication regimens.[6]
-
Bismuth Subsalicylate provides a dual benefit: the antibacterial action of bismuth and the anti-inflammatory, antisecretory effects of salicylic acid.[4] This makes it valuable not only for H. pylori treatment but also for symptomatic relief of general gastrointestinal discomfort.[9]
The choice between them within a quadruple therapy regimen is often guided by local availability, cost, and formulation (e.g., BSK is available in a single-capsule combination with antibiotics).[7][13] Clinical data suggests their efficacy in BQT is comparable.[13][14] Future research should focus on direct comparative trials and strategies to overcome the growing challenge of antibiotic resistance, where both bismuth compounds will likely continue to play a crucial role.
References
- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 2. Bismuth subsalicylate - Wikipedia [en.wikipedia.org]
- 3. differencebetween.com [differencebetween.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bismuth Salts Monograph for Professionals - Drugs.com [drugs.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Bismuth Subsalicylate: MedlinePlus Drug Information [medlineplus.gov]
- 9. Bismuth Subsalicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Effectively Use Bismuth Quadruple Therapy: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of bismuth and concomitant therapy for H. pylori eradication: a prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of bismuth and concomitant therapy for H. pylori eradication: a prospective, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gi.org [gi.org]
- 17. Adverse events with bismuth salts for Helicobacter pylori eradication: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, metronidazole, and tetracycline Uses, Side Effects & Warnings [drugs.com]
- 20. pediaa.com [pediaa.com]
- 21. Bismuth therapy in gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: An In-Depth Comparison of Bismuth Subcitrate's Bactericidal Efficacy In Vitro and In Vivo
A comprehensive analysis for researchers and drug development professionals on the nuanced bactericidal activity of bismuth subcitrate against Helicobacter pylori, highlighting the critical disparities between laboratory and clinical findings.
Bismuth subcitrate, a cornerstone in the therapeutic arsenal against Helicobacter pylori infection, exhibits a complex and often paradoxical bactericidal profile when its performance in vitro is compared to its efficacy in vivo. While laboratory assays provide valuable initial insights into its antimicrobial properties, they frequently fail to predict its clinical success, which is significantly more robust, particularly in combination therapies. This guide delves into the experimental data to elucidate this discrepancy, offering a detailed comparison of its activity in controlled laboratory settings versus the dynamic environment of the human stomach.
Quantitative Data Presentation: A Tale of Two Environments
The bactericidal activity of bismuth subcitrate against H. pylori is commonly quantified through in vitro susceptibility testing, measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). In contrast, in vivo efficacy is determined by bacterial eradication rates in animal models and clinical trials. The data presented below, compiled from multiple studies, starkly illustrates the difference in performance.
Table 1: In Vitro Susceptibility of Helicobacter pylori to Bismuth Subcitrate
| Bismuth Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | Data not consistently reported | Data not consistently reported | [1][2][3] |
| Bismuth Subsalicylate | 4 - 32 | Data not consistently reported | Data not consistently reported | [1][2][3] |
| Bismuth Potassium Citrate | 2 - 16 | Data not consistently reported | Data not consistently reported | [1][2][3] |
| Bismuth Subnitrate | >400 (inactive) | Data not consistently reported | Data not consistently reported | [4][5] |
Note: MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are not uniformly reported across studies for bismuth compounds.
Table 2: In Vivo Eradication Rates of Helicobacter pylori with Bismuth-Containing Therapies
| Therapy Regimen | Animal Model/Clinical Setting | Eradication Rate (%) | Reference |
| Bismuth Subcitrate Monotherapy | Mouse Model (H. felis) | 25 | [6] |
| Triple Therapy (Bismuth Subcitrate, Metronidazole, Amoxicillin) | Mouse Model (H. felis) | 80 | [6] |
| Triple Therapy (Bismuth Subcitrate, Metronidazole, Tetracycline) | Mouse Model (H. felis) | 100 | [6] |
| Triple Therapy (Colloidal Bismuth Subcitrate, Metronidazole, Tetracycline) | Human Clinical Trial (Per Protocol) | 90 | [7] |
| Triple Therapy (Colloidal Bismuth Subcitrate, Metronidazole, Tetracycline) | Human Clinical Trial (Intention to Treat) | 82 | [7] |
| Triple Therapy with Colloidal Bismuth Subcitrate | Human Clinical Trial | 70 | [4][5][8] |
| Triple Therapy with Bismuth Subnitrate | Human Clinical Trial | 74 | [4][5][8] |
| Quadruple Therapy (Bismuth Subcitrate, Metronidazole, Tetracycline, Esomeprazole) | Human Clinical Trial (First Line, Per Protocol) | 98.6 | [9] |
| Quadruple Therapy (Bismuth Subcitrate, Metronidazole, Tetracycline, Esomeprazole) | Human Clinical Trial (Rescue, Per Protocol) | 95.2 | [9] |
| Quadruple Therapy (Bismuth Subcitrate Potassium, Metronidazole, Tetracycline) | Human Clinical Trial (Per Protocol) | 87.8 | [10] |
A striking observation is the poor performance of bismuth subcitrate as a monotherapy in a mouse model, with only a 25% clearance rate[6]. However, when combined with antibiotics, its efficacy dramatically increases, achieving up to 100% eradication in the same animal model[6]. This synergistic effect is also evident in human clinical trials, where bismuth-based triple and quadruple therapies consistently achieve high eradication rates, often exceeding 80-90%[7][9][10]. Furthermore, the case of bismuth subnitrate, which is inactive in vitro (MIC >400 µg/mL), yet demonstrates comparable in vivo efficacy to the in vitro-active colloidal bismuth subcitrate in triple therapy, underscores the limitations of using in vitro data to predict clinical outcomes[4][5][8].
Experimental Protocols
The methodologies employed in assessing the bactericidal activity of bismuth subcitrate are crucial for interpreting the results. Below are detailed protocols for key experiments cited in the literature.
In Vitro Susceptibility Testing: Agar Dilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori.
-
Bacterial Strains: H. pylori reference strains (e.g., ATCC 43504, J99, 26695) and clinical isolates are used[1][2][3].
-
Culture Medium: Mueller-Hinton agar supplemented with 5-10% horse or sheep blood is commonly used. The pH of the medium can be adjusted to investigate its influence on bismuth activity[1][2].
-
Preparation of Bismuth Solutions: Bismuth compounds (e.g., colloidal bismuth subcitrate, bismuth subsalicylate) are dissolved in an appropriate solvent and serially diluted to achieve a range of concentrations[1][2][3].
-
Inoculation: A standardized suspension of H. pylori (typically 10^5 to 10^6 CFU/spot) is inoculated onto the surface of the agar plates containing the different concentrations of the bismuth compound.
-
Incubation: Plates are incubated under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits the visible growth of H. pylori[1][2][3].
In Vivo Efficacy Assessment: Mouse Model of Helicobacter Infection
Animal models are instrumental in bridging the gap between in vitro studies and human clinical trials.
-
Animal Model: Specific pathogen-free mice are commonly used[6].
-
Bacterial Strain: Mice are colonized with a suitable Helicobacter strain, such as H. felis, which induces chronic gastritis similar to H. pylori in humans[6].
-
Treatment Regimen: After a period of established infection (e.g., 4 weeks), mice are treated with bismuth subcitrate alone or in combination with antibiotics (e.g., metronidazole, amoxicillin, tetracycline) for a specified duration (e.g., 7 days)[6].
-
Assessment of Eradication: At a set time point post-treatment (e.g., 4 weeks), the stomach is harvested, and the presence or absence of Helicobacter is determined by methods such as urease testing, histology, or culture[6].
-
Eradication Rate Calculation: The percentage of mice in each treatment group that are free of infection is calculated to determine the eradication rate[6].
In Vivo Efficacy Assessment: Human Clinical Trials
The gold standard for evaluating the efficacy of a drug is through randomized, controlled clinical trials.
-
Patient Population: Patients with confirmed H. pylori infection, often with dyspeptic symptoms or a history of peptic ulcers, are enrolled[7].
-
Study Design: Double-blind, placebo-controlled, randomized trials are preferred to minimize bias[7].
-
Treatment Arms: Patients are randomly assigned to receive a bismuth-based therapy (e.g., triple or quadruple therapy) or a control regimen (e.g., placebo or an alternative therapy) for a defined period (e.g., 10-14 days)[7][9].
-
Confirmation of Eradication: The absence of H. pylori infection is confirmed at least 4 weeks after the completion of therapy using methods such as the urea breath test or histology[7][9].
-
Efficacy Analysis: Eradication rates are calculated based on both per-protocol (patients who completed the study as designed) and intention-to-treat (all enrolled patients) analyses[7][9][10].
Visualizing the Discrepancy: Workflows and Mechanisms
To better understand the journey from laboratory testing to clinical application and the proposed mechanisms of action, the following diagrams provide a visual representation.
Caption: Experimental workflow from in vitro to in vivo studies.
The discrepancy between in vitro and in vivo results suggests that the bactericidal action of bismuth subcitrate in the gastric environment is multifactorial and not solely dependent on its direct antimicrobial properties.
Caption: Proposed mechanisms of bismuth subcitrate's action.
The proposed mechanisms for bismuth's enhanced in vivo efficacy include the inhibition of bacterial protein and cell wall synthesis, membrane function, and ATP synthesis[11]. Additionally, bismuth impairs the adherence of H. pylori to gastric epithelial cells and may interact with the gastric mucus layer[4][5][11]. A crucial factor is its synergistic activity with antibiotics, which is not always apparent in in vitro checkerboard assays but is clearly demonstrated in clinical settings[6][11]. Some evidence also suggests that bismuth compounds may help overcome antibiotic resistance[12]. The local concentration of bismuth in the gastric mucosa can also exceed the levels required to kill H. pyloriin vitro, contributing to its effectiveness[11].
References
- 1. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a mouse model to examine anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eradication of Helicobacter pylori infection with a new bismuth-based quadruple therapy in clinical practice | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 10. Efficacy of a bismuth-based quadruple therapy regimen for Helicobacter pylori eradication in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of in vitro antibiotic resistance on treatment: bismuth-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Eradication of Helicobacter pylori: A Comparative Guide to Bismuth-Based Quadruple Therapy
For researchers and drug development professionals navigating the landscape of Helicobacter pylori eradication, the synergistic interplay of bismuth subcitrate with tetracycline and metronidazole, often combined with a proton pump inhibitor (PPI) in a regimen known as bismuth-based quadruple therapy (BQT), presents a compelling therapeutic strategy. This guide provides a comprehensive comparison of BQT with other treatment alternatives, supported by clinical and experimental data, to inform research and development efforts in the face of growing antibiotic resistance.
Clinical Efficacy: A Numbers Game
The primary measure of success for any H. pylori eradication regimen is the percentage of patients in whom the infection is successfully cleared. Bismuth-based quadruple therapy has consistently demonstrated high eradication rates, often exceeding those of standard triple therapies, particularly in regions with high rates of clarithromycin and metronidazole resistance.[1][2][3][4]
Table 1: Comparative Efficacy of H. pylori Eradication Regimens
| Treatment Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Key Considerations |
| Bismuth Quadruple Therapy (PPI + Bismuth Subcitrate + Tetracycline + Metronidazole) | 10-14 days | 82% - 93.9%[5][6] | 90% - 95.8%[5][7] | Recommended first-line therapy, especially in areas of high clarithromycin resistance.[1][8] Effective as rescue therapy after failure of other regimens.[9] |
| Clarithromycin-Based Triple Therapy (PPI + Clarithromycin + Amoxicillin/Metronidazole) | 7-14 days | 61.9% - 88.8%[3] | Varies significantly with clarithromycin resistance. | Efficacy has declined due to widespread clarithromycin resistance.[3] Not recommended without susceptibility testing.[1] |
| Sequential Therapy (PPI + Amoxicillin for 5-7 days, followed by PPI + Clarithromycin + Metronidazole for 5-7 days) | 10-14 days | ~74% - 85%[7][9] | Can be superior to standard triple therapy. | More complex dosing schedule. |
| Levofloxacin-Based Triple Therapy (PPI + Levofloxacin + Amoxicillin) | 7-14 days | Up to 83.1%[10] | Used as an alternative, but resistance to fluoroquinolones is a growing concern. | |
| Concomitant Therapy (PPI + Clarithromycin + Amoxicillin + Metronidazole) | 10-14 days | ~75% - >90%[9][11] | All antibiotics are administered together for the entire duration. |
The Question of Synergy: In Vitro Evidence
The high clinical efficacy of BQT is often attributed to a synergistic or additive effect between bismuth and the accompanying antibiotics.[1][12] Bismuth is believed to exert its antimicrobial effects through various mechanisms, including inhibiting bacterial cell wall and protein synthesis, ATP synthesis, and bacterial adherence to gastric mucosa.[1][12][13] To date, no bacterial resistance to bismuth has been reported.[1]
However, direct in vitro evidence of synergy between bismuth subcitrate, tetracycline, and metronidazole is not consistently reported. Some studies suggest that the enhanced efficacy of bismuth-containing regimens may be due to mechanisms other than direct synergy with antibiotics.[14][15]
One in vitro study utilizing a checkerboard agar dilution assay to assess the interaction between colloidal bismuth subcitrate (CBS) and various antibiotics against H. pylori reference strains reported no synergistic interactions (Fractional Inhibitory Concentration [FIC] index values between 0.5 and 4).[14]
Table 2: In Vitro Interaction of Colloidal Bismuth Subcitrate with Antibiotics (Checkerboard Assay) [14]
| Antibiotic | H. pylori Strain | FIC Index Range | Interpretation |
| Amoxicillin | 26695, J99, ATCC 43504 | 1.00 - 1.25 | No Interaction |
| Clarithromycin | 26695, J99, ATCC 43504 | 0.63 - 1.13 | No Interaction |
| Metronidazole | 26695, J99, ATCC 43504 | 0.50 - 1.01 | No Interaction |
Conversely, time-kill curve methodologies have demonstrated that the combination of bismuth, metronidazole, and tetracycline results in maximal killing of susceptible H. pylori strains.[16] This suggests that even if not strictly synergistic by FIC index definition, the combination leads to enhanced bactericidal activity.
Experimental Protocols
Clinical Trial Protocol: Bismuth-Based Triple Therapy[5]
A randomized, placebo-controlled, double-blind study was conducted to determine the efficacy of colloidal bismuth subcitrate, tetracycline, and metronidazole.
-
Patient Population: 111 patients with dyspeptic symptoms, with or without a history of peptic ulcer, and confirmed H. pylori infection via histology.
-
Exclusion Criteria: Previous attempts at H. pylori eradication, use of bismuth, antibiotics, H2 receptor antagonists, or proton pump inhibitors in the preceding four weeks.
-
Treatment Arm: Colloidal bismuth subcitrate (120 mg, four times daily) + metronidazole (250 mg, four times daily) + tetracycline (500 mg, four times daily) for 14 days.
-
Control Arm: Matching placebo tablets and capsules for 14 days.
-
Primary Endpoint: Eradication of H. pylori, confirmed by histology at least 28 days after the completion of treatment.
In Vitro Synergy Testing: Checkerboard Assay Protocol[14][15]
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.
-
Bacterial Strains: Reference and clinical isolates of H. pylori.
-
Media: Mueller-Hinton agar supplemented with 5% sheep blood.
-
Antimicrobial Agents: Serial dilutions of bismuth subcitrate and the antibiotic of interest (e.g., tetracycline, metronidazole) are prepared.
-
Procedure:
-
Agar plates are prepared containing various concentrations of each antimicrobial agent alone and in combination.
-
The H. pylori isolates are inoculated onto the surface of the agar plates.
-
Plates are incubated under microaerophilic conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.
-
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: No interaction (additive or indifferent)
-
FIC Index > 4: Antagonism
-
Visualizing the Workflow and Concepts
To further elucidate the methodologies and theoretical underpinnings, the following diagrams are provided.
Caption: A typical workflow for a randomized controlled clinical trial evaluating an H. pylori eradication regimen.
Caption: The experimental workflow for determining drug synergy using the checkerboard assay method.
Conclusion
Bismuth-based quadruple therapy, comprising bismuth subcitrate, tetracycline, and metronidazole, with a PPI, stands as a highly effective regimen for the eradication of H. pylori. Its robust performance, particularly in the context of rising antibiotic resistance, makes it a cornerstone of modern treatment strategies. While the precise nature of the synergistic interaction between its components at a microbiological level warrants further investigation, the clinical data unequivocally support its superior efficacy over many alternative therapies. For researchers and drug development professionals, optimizing dosing, duration, and understanding the multifaceted mechanism of action of this combination therapy remain critical areas for future exploration.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Treatment Regimens for Helicobacter pylori Infection | AAFP [aafp.org]
- 3. Effectiveness of Classic Triple Therapy Compared with Alternative Regimens for Eradicating H. pylori: A Systematic Review [mdpi.com]
- 4. ccjm.org [ccjm.org]
- 5. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of twice a day, bismuth-containing quadruple therapy using high-dose tetracycline and metronidazole for second-line Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helicojournal.org [helicojournal.org]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Bismuth Subcitrate and Other Bismuth Salts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of bismuth subcitrate, bismuth subsalicylate, bismuth subgallate, and bismuth subnitrate, supported by available experimental data.
Bismuth salts have long been utilized for their therapeutic effects on gastrointestinal disorders. While their antimicrobial and cytoprotective activities are well-documented, their anti-inflammatory properties are multifaceted and vary significantly depending on the associated salt. This guide delves into the distinct mechanisms of action, supported by quantitative data from in vitro and in vivo studies, to offer a clear comparison for research and development applications.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of bismuth salts are not uniform and are largely dictated by the anionic component of the salt. These mechanisms range from the inhibition of pro-inflammatory enzymes to the stimulation of protective mediators.
-
Bismuth Subcitrate (CBS): Primarily known for its gastroprotective and anti-ulcer properties, colloidal bismuth subcitrate exerts its anti-inflammatory effect through a unique mechanism: the stimulation of prostaglandin E2 (PGE2) synthesis in the gastric mucosa.[1][2] PGE2 is a cytoprotective prostaglandin that enhances mucus and bicarbonate secretion, thereby strengthening the mucosal barrier.[1][2] This action is contrary to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs). The protective effects of bismuth subcitrate are believed to involve both prostaglandin-dependent and independent pathways.
-
Bismuth Subsalicylate (BSS): The anti-inflammatory activity of bismuth subsalicylate is predominantly attributed to its salicylate moiety.[3][4] Salicylate is a known inhibitor of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3][4] By reducing prostaglandin production, bismuth subsalicylate alleviates inflammation and associated symptoms like diarrhea.
-
Bismuth Subgallate: This salt exhibits its anti-inflammatory effects by modulating the nitric oxide (NO) pathway. It has been shown to suppress the production of NO in activated macrophages by increasing the production of transforming growth factor-beta 1 (TGF-β1), which in turn promotes the degradation of inducible nitric oxide synthase (iNOS) mRNA.[5] The inhibition of NO production leads to a secondary reduction in PGE2 levels.[5] Bismuth subgallate also directly inhibits COX-2 activity.[5]
-
Bismuth Subnitrate: The anti-inflammatory mechanism of bismuth subnitrate is less clearly defined but is thought to be similar to that of bismuth subcitrate. It is believed to have cytoprotective properties that may be linked to the stimulation of endogenous prostaglandin production. However, quantitative data to support this is limited.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory properties of the different bismuth salts. It is important to note that a direct comparison is challenging due to the lack of studies that have evaluated all four salts under the same experimental conditions.
Table 1: In Vitro Anti-inflammatory Data
| Bismuth Salt | Assay | Key Finding | Quantitative Data | Reference |
| Bismuth Subcitrate | PGE2 Production in Human Gastric Mucosa | Stimulation of PGE2 synthesis. | Increased PGE2 from a median of 334 pg/mL to 712 pg/mL. | [1][2] |
| Bismuth Subsalicylate | COX Inhibition | Inhibition of COX enzymes by the salicylate moiety. | Specific IC50 values for the salt are not readily available. | [3][4] |
| Bismuth Subgallate | NO and PGE2 Production in RAW 264.7 Macrophages | Dose-dependent suppression of NO and PGE2. | Specific IC50 values are not readily available. | [5] |
| Bismuth Subnitrate | Prostaglandin Production | Postulated to stimulate prostaglandin synthesis. | No specific quantitative data available. |
Table 2: In Vivo Anti-inflammatory Data
| Bismuth Salt | Animal Model | Key Finding | Quantitative Data | Reference |
| Bismuth Subsalicylate | Rat model of arachidonic acid-induced inflammatory diarrhea | Inhibition of intestinal fluid accumulation. | Dose-responsive inhibition ranging from 25% to 111%. | |
| Other Bismuth Salts | Various models | Data from comparable in vivo anti-inflammatory models for other bismuth salts is limited in the reviewed literature. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the anti-inflammatory properties of bismuth salts.
Measurement of Prostaglandin E2 Production in Human Gastric Mucosa (for Bismuth Subcitrate)
-
Objective: To determine the effect of colloidal bismuth subcitrate on PGE2 synthesis in the human stomach.
-
Method: Gastric perfusion was performed in healthy human volunteers.
-
Procedure:
-
A perfusion tube is inserted into the stomach.
-
The stomach is perfused with a solution containing colloidal bismuth subcitrate (10 mg/mL in isotonic mannitol) at a constant rate.
-
Gastric aspirates are collected at regular intervals.
-
PGE2 concentrations in the aspirates are measured using a radioimmunoassay (RIA).
-
-
Reference: This methodology is based on the study by Mertz-Nielsen et al., 1991.[2]
Inhibition of Nitric Oxide and Prostaglandin E2 in Macrophages (for Bismuth Subgallate)
-
Objective: To assess the effect of bismuth subgallate on the production of inflammatory mediators in vitro.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
RAW 264.7 cells are cultured in appropriate media.
-
Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Varying concentrations of bismuth subgallate are added to the cell cultures.
-
After a set incubation period, the cell culture supernatant is collected.
-
Nitric oxide concentration is determined by measuring nitrite levels using the Griess reagent.
-
PGE2 concentration is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Reference: This protocol is based on the study by Tsai et al., 2004.[5]
Carrageenan-Induced Paw Edema in Rats (General Protocol)
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
The basal volume of the rat's hind paw is measured using a plethysmometer.
-
The test compound (e.g., a bismuth salt) or a control vehicle is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
-
-
Reference: This is a standard and widely used protocol for screening anti-inflammatory drugs.[6][7][8][9][10]
Acetic Acid-Induced Writhing Test in Mice (General Protocol)
-
Objective: To assess the peripheral analgesic and anti-inflammatory activity of a compound.
-
Animal Model: Swiss albino mice.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., a bismuth salt) or a control vehicle.
-
After a set time, a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).
-
The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
-
-
Reference: This is a common method for evaluating peripherally acting analgesics.[11][12][13][14]
Signaling Pathways and Experimental Workflows
The distinct anti-inflammatory mechanisms of bismuth salts can be visualized through their impact on key signaling pathways.
Conclusion
The anti-inflammatory properties of bismuth salts are diverse and intrinsically linked to their anionic ligands. Bismuth subsalicylate acts as a classical anti-inflammatory agent by inhibiting the COX pathway, a mechanism driven by its salicylate component. In contrast, bismuth subcitrate and likely bismuth subnitrate promote gastroprotection by stimulating the production of cytoprotective prostaglandins. Bismuth subgallate presents another distinct mechanism involving the inhibition of the iNOS pathway.
For researchers and drug developers, the choice of bismuth salt should be guided by the desired therapeutic outcome. For conditions where broad anti-inflammatory and analgesic effects are needed, bismuth subsalicylate may be more appropriate. For applications focused on gastric mucosal protection and healing, bismuth subcitrate offers a compelling profile. The unique NO-inhibiting properties of bismuth subgallate may warrant further investigation for specific inflammatory conditions. Further direct comparative studies are needed to fully elucidate the relative potencies and therapeutic potential of these different bismuth salts in various inflammatory models.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of bismuth subgallate on nitric oxide and prostaglandin E2 production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sid.ir [sid.ir]
Assessing the Clinical Versus Microbiological Efficacy of Bismuth-Containing Therapies for Helicobacter pylori Eradication
A Comparative Guide for Researchers and Drug Development Professionals
Bismuth-containing quadruple therapies have re-emerged as a cornerstone in the management of Helicobacter pylori infection, particularly in the face of rising antibiotic resistance. This guide provides an objective comparison of the clinical and microbiological efficacy of these regimens, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of current and novel anti-H. pylori strategies.
Clinical Efficacy of Bismuth-Containing Therapies
The clinical efficacy of an H. pylori eradication regimen is primarily measured by the percentage of patients in whom the infection is successfully cleared, as confirmed by post-treatment diagnostic tests. This is typically reported in clinical trials through intention-to-treat (ITT) and per-protocol (PP) analyses. ITT analysis includes all patients as initially allocated to the treatment arm, regardless of adherence, while PP analysis includes only those who completed the treatment as prescribed.
Meta-analyses of randomized controlled trials consistently demonstrate the high clinical efficacy of bismuth-containing quadruple therapies (BQT). These regimens often achieve eradication rates superior to standard triple therapies, especially in regions with high clarithromycin resistance.[1][2]
Table 1: Clinical Efficacy of Bismuth-Containing Quadruple Therapies (BQT) in First-Line Treatment
| Study/Meta-Analysis | Treatment Regimen | Duration (Days) | Eradication Rate (ITT) | Eradication Rate (PP) | Comparator Regimen & Efficacy (ITT/PP) |
| Systematic Review & Meta-Analysis (2025)[2] | Modified Bismuth Quadruple Therapy (mBQT) - Bismuth + PPI + two antibiotics | 7-14 | 82.7% | 88.2% | Triple Therapy (74.1%/ -), Non-BQT (80.2%/ -), Classic BQT (83.0%/ -) |
| Systematic Review & Meta-Analysis (2025)[1] | Bismuth Quadruple Therapy (BQT) | 10-14 | 87.2% | 91.5% | High-Dose Dual Therapy (85.5%/88.4%) |
| Systematic Review & Meta-Analysis (2022)[3] | 10-Day Bismuth-Containing Quadruple Therapy | 10 | ~97% (RR 0.97 vs 14-day) | - | 14-Day BQT |
| Randomized Controlled Trial (2023)[4] | 10-Day Bismuth-Containing Quadruple Therapy | 10 | - | 94.7% | 7-day (87.5% PP), 14-day (93.0% PP) BQT |
Table 2: Impact of Treatment Duration on Clinical Efficacy of BQT
| Study/Meta-Analysis | Comparison | Key Finding |
| Systematic Review & Meta-Analysis (2024)[5] | Short-course (7 or 10 days) vs. 14-day BQT | 10-day therapy was comparable to 14-day therapy in eradication rates. |
| Systematic Review & Meta-Analysis (2022)[3] | 10-day vs. 14-day BQT | Eradication rates were similar between the two durations, with fewer adverse effects in the 10-day group. |
Microbiological Efficacy of Bismuth
Microbiological efficacy refers to the direct antimicrobial activity of a compound against the pathogen in vitro. For bismuth, this is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of the bacterium.
Bismuth demonstrates direct bactericidal effects on H. pylori through multiple mechanisms, including inhibition of bacterial enzymes, ATP synthesis, and adherence to gastric mucosa.[6][7] An important aspect of bismuth's microbiological profile is the lack of reported resistance to date.
Table 3: In Vitro Susceptibility of H. pylori to Bismuth Compounds
| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bismuth Subsalicylate | 4 - 32 | - | - | [6][7] |
| Bismuth Potassium Citrate | 2 - 16 | - | - | [6][7] |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 | [6][7] |
| Colloidal Bismuth Subcitrate (CBS) | 4 - 8 | - | - | [8] |
| Minocycline (for comparison) | ≤0.032 - 0.38 | - | - | [9] |
| Tetracycline (for comparison) | ≤0.032 - 6 | - | - | [9] |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibited 50% and 90% of the isolates, respectively.
Notably, studies have shown that the in vitro activity of bismuth does not always predict its in vivo clinical efficacy, suggesting that its beneficial effects in patients may also involve indirect mechanisms.[7]
Experimental Protocols
Accurate assessment of both clinical and microbiological efficacy relies on standardized and validated experimental protocols.
Protocols for Assessing Clinical Efficacy (Eradication)
Confirmation of H. pylori eradication is recommended at least four weeks after the completion of therapy.[10]
1. Urea Breath Test (UBT)
-
Principle: This non-invasive test is based on the ability of H. pylori's urease enzyme to hydrolyze orally administered ¹³C- or ¹⁴C-labeled urea into ammonia and labeled carbon dioxide (CO₂).[11] The labeled CO₂ is absorbed into the bloodstream and exhaled.
-
Procedure:
-
A baseline breath sample is collected by breathing into a bag.[11][12]
-
The patient ingests a solution containing ¹³C- or ¹⁴C-urea.[12]
-
After 15-30 minutes, a second breath sample is collected.[11]
-
The ratio of labeled to unlabeled CO₂ in the breath samples is measured using mass spectrometry or infrared spectroscopy.[11] An increase in the ratio in the post-urea sample indicates an active H. pylori infection.
-
-
Patient Preparation: Patients should abstain from proton pump inhibitors (PPIs) for at least two weeks and antibiotics for at least four weeks prior to the test to avoid false-negative results.[10][13]
2. Stool Antigen Test (SAT)
-
Principle: This non-invasive test detects the presence of H. pylori antigens in a stool sample using an enzyme immunoassay (EIA) with polyclonal or monoclonal antibodies.[14]
-
Procedure:
-
Patient Preparation: Similar to the UBT, patients should discontinue PPIs and antibiotics before the test.[15]
3. Histology
-
Principle: This invasive method involves the microscopic examination of gastric biopsy specimens to identify H. pylori bacteria and assess associated inflammation.[17]
-
Procedure:
-
During an upper endoscopy, multiple biopsy specimens are taken from the gastric antrum and corpus according to the updated Sydney System.[18][19]
-
The specimens are fixed in formalin, sectioned, and stained. Common stains include Hematoxylin and Eosin (H&E), Giemsa, and immunohistochemical (IHC) stains for enhanced specificity.[17][20]
-
A pathologist examines the stained sections for the presence of spiral-shaped bacteria on the mucosal surface and within the gastric pits.
-
-
Patient Preparation: Patients should stop taking PPIs two weeks before the endoscopy.[17]
Protocols for Assessing Microbiological Efficacy
1. H. pylori Culture and Antimicrobial Susceptibility Testing (AST)
-
Principle: This is the gold standard for determining antibiotic resistance. It involves isolating H. pylori from gastric biopsies and testing its susceptibility to various antimicrobial agents.
-
Procedure:
-
Gastric biopsy specimens are transported to the laboratory in a suitable transport medium, ideally within 6 hours.[13]
-
The tissue is homogenized and plated on a rich culture medium (e.g., Brucella or Columbia agar) supplemented with blood.[21]
-
Plates are incubated under microaerophilic conditions (low oxygen, high carbon dioxide) at 37°C for up to 14 days.[21]
-
Once H. pylori is isolated, susceptibility testing is performed using methods like agar dilution or E-test (gradient diffusion).[22][23]
-
-
Patient Preparation: Patients should avoid PPIs for at least two weeks and antibiotics for four weeks before endoscopy.[13]
2. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
A series of agar plates containing two-fold serial dilutions of the test compound (e.g., a bismuth salt) are prepared.[24]
-
A standardized suspension of H. pylori (e.g., 10⁶ CFU/mL) is inoculated onto the surface of each plate.[24]
-
The plates are incubated under microaerophilic conditions at 37°C for 48-72 hours.[7][24]
-
The MIC is read as the lowest concentration of the compound that completely inhibits bacterial growth.[7]
-
Visualizations
Mechanism of Action of Bismuth
Caption: Multifaceted mechanisms of bismuth's action against H. pylori.
Clinical Trial Workflow for H. pylori Eradication
Caption: Standard workflow of a randomized clinical trial for H. pylori eradication.
Microbiological Efficacy Assessment Workflow
Caption: Workflow for determining the microbiological efficacy of antimicrobials.
References
- 1. High dose dual therapy versus bismuth quadruple therapy for Helicobacter pylori eradication treatment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Modified Bismuth Quadruple Therapy for First-Line Helicobacter pylori Eradication: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 3. The cure rate of 10-day bismuth-containing quadruple therapy for Helicobacter pylori eradication is equivalent to 14-day: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimal Duration of Bismuth-Containing Quadruple Therapy for Helicobacter pylori Eradication: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urea breath test: a diagnostic tool in the management of Helicobacter pylori-related gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urea breath test - Wikipedia [en.wikipedia.org]
- 12. Helicobacter pylori (H. pylori) infection - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 13. Antimicrobial susceptibility testing for Helicobacter pylori in times of increasing antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Stool Test: H. Pylori Antigen | Nemours KidsHealth [kidshealth.org]
- 16. mskcc.org [mskcc.org]
- 17. Diagnosis of Helicobacter pylori by invasive test: histology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. H. pylori Testing and Histology [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. journals.asm.org [journals.asm.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro and In Vivo Activities of HPi1, a Selective Antimicrobial against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
